molecular formula C9H9BrO2S B1377517 2-Bromo-5-(ethylsulfanyl)benzoic acid CAS No. 22362-33-0

2-Bromo-5-(ethylsulfanyl)benzoic acid

Cat. No.: B1377517
CAS No.: 22362-33-0
M. Wt: 261.14 g/mol
InChI Key: FGATZJGBGNTJDB-UHFFFAOYSA-N
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Description

2-Bromo-5-(ethylsulfanyl)benzoic acid is a useful research compound. Its molecular formula is C9H9BrO2S and its molecular weight is 261.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-5-(ethylsulfanyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-(ethylsulfanyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-5-ethylsulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2S/c1-2-13-6-3-4-8(10)7(5-6)9(11)12/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGATZJGBGNTJDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC(=C(C=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Process Chemistry of 2-Bromo-5-(ethylsulfanyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 2-Bromo-5-(ethylsulfanyl)benzoic acid CAS: [Generic/Analogous Structure] Molecular Formula:


Molecular Weight:  261.13  g/mol 

This technical guide outlines a robust, scalable synthesis route for 2-Bromo-5-(ethylsulfanyl)benzoic acid , a critical building block in the development of SGLT2 inhibitors and metabolic disease therapeutics. Unlike routes relying on expensive palladium-catalyzed cross-couplings (e.g., Buchwald-Hartwig) which often suffer from chemoselectivity issues between the bromine and sulfur moieties, this protocol utilizes classical Electrophilic Aromatic Substitution (EAS) rules to install the sulfur functionality with high regiocontrol.

The synthesis strategy exploits the synergistic directing effects of the ortho-bromo and meta-carboxyl groups to selectively install a chlorosulfonyl moiety at the 5-position, followed by reduction and S-alkylation. This "Brick and Mortar" approach ensures cost-efficiency and reproducibility.

Chemical Profile & Retrosynthetic Strategy

Structural Analysis

The target molecule features a trisubstituted benzene ring.[1] The steric bulk of the ortho-bromine atom twists the carboxyl group out of planarity, potentially influencing solubility and crystal packing. The meta-ethylsulfanyl group serves as a lipophilic tail, often critical for binding affinity in hydrophobic pockets of target proteins (e.g., SGLT2).

Retrosynthetic Logic

The most logical disconnection is at the C(Ar)-S bond. While S_NAr displacement of a 5-fluoro precursor is possible, the meta relationship of the fluorine to the electron-withdrawing carboxyl group renders the kinetics sluggish.

Therefore, we select a Chlorosulfonation-Reduction-Alkylation sequence:

  • Precursor: 2-Bromobenzoic acid (Commodity chemical).[2]

  • Functionalization: Introduction of

    
     at C5 via electrophilic attack (Directed para to Br, meta to COOH).
    
  • Transformation: Reduction of sulfonyl chloride to thiol.

  • Capping: Thioether formation via ethyl iodide.

Retrosynthesis Target 2-Bromo-5-(ethylsulfanyl) benzoic acid Thiol 2-Bromo-5-mercapto benzoic acid Target->Thiol S-Alkylation (EtI, Base) Sulfonyl 2-Bromo-5-(chlorosulfonyl) benzoic acid Thiol->Sulfonyl Reduction (Zn/HCl) Start 2-Bromobenzoic Acid (Starting Material) Sulfonyl->Start Chlorosulfonation (ClSO3H)

Figure 1: Retrosynthetic analysis leveraging the directing effects of the bromo-benzoic acid scaffold.

Detailed Experimental Protocol

Stage 1: Regioselective Chlorosulfonation

Objective: Synthesis of 2-Bromo-5-(chlorosulfonyl)benzoic acid. Mechanism: Electrophilic Aromatic Substitution (


). The 5-position is electronically activated by the para-bromo resonance donation and sterically accessible.

Protocol:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a dropping funnel. Connect the condenser outlet to a caustic scrubber (

    
     trap) to neutralize 
    
    
    
    gas.
  • Charging: Charge Chlorosulfonic acid (

    
    )  (5.0 equiv) into the flask. Cool to 0°C using an ice-salt bath.
    
  • Addition: Slowly add 2-Bromobenzoic acid (1.0 equiv) portion-wise over 30 minutes. Caution: Reaction is exothermic.

  • Reaction: Remove the ice bath and heat the mixture to 100°C for 4 hours.

    • Checkpoint: Monitor by TLC (ensure complete consumption of starting material).

  • Quench: Cool the reaction mass to ambient temperature. Pour the mixture slowly onto crushed ice (10x weight of acid) with vigorous stirring. Critical Safety: This step generates massive

    
     fumes.
    
  • Isolation: Filter the precipitated white solid. Wash with cold water until the filtrate is neutral (pH ~6-7).

  • Drying: Dry the solid in a vacuum oven at 45°C.

Key Data Point: The intermediate, 2-bromo-5-(chlorosulfonyl)benzoic acid (CAS 3285-31-2), typically yields >85% and has a melting point of ~148-152°C [1].

Stage 2: Reductive Cleavage to Thiol

Objective: Synthesis of 2-Bromo-5-mercaptobenzoic acid. Reagents: Zinc dust, Glacial Acetic Acid, HCl.

Protocol:

  • Dissolution: Suspend the sulfonyl chloride from Stage 1 (1.0 equiv) in Glacial Acetic Acid (10 vol).

  • Reduction: Cool to <10°C. Add Zinc dust (4.0 equiv) in small portions to control hydrogen evolution.

  • Acidification: Slowly add Conc. HCl (5.0 equiv).

  • Reflux: Heat the mixture to 90°C for 3 hours. The suspension will clarify as the zinc is consumed and the sulfonyl group is reduced to the thiol (

    
    ).
    
  • Workup: Filter hot to remove unreacted zinc. Pour the filtrate into ice water. The thiol product may precipitate or require extraction with Ethyl Acetate.

  • Purification: If oil is obtained, extract into 10%

    
     (thiol becomes thiolate), wash the aqueous layer with ether (removes non-acidic impurities), and re-acidify the aqueous layer to precipitate the pure thiol.
    
Stage 3: S-Alkylation (Thioether Formation)

Objective: Synthesis of 2-Bromo-5-(ethylsulfanyl)benzoic acid. Mechanism:


 Nucleophilic Substitution.

Protocol:

  • Solvation: Dissolve the 2-Bromo-5-mercaptobenzoic acid (1.0 equiv) in Ethanol/Water (1:1) .

  • Deprotonation: Add Potassium Hydroxide (KOH) (2.2 equiv). The first equivalent neutralizes the carboxylic acid; the second deprotonates the thiol (

    
     ~6-7).
    
  • Alkylation: Cool to 0°C. Add Ethyl Iodide (EtI) (1.1 equiv) dropwise.

    • Note: Ethyl Bromide can be used but requires slightly longer reaction times or mild heating (40°C).

  • Completion: Stir at Room Temperature for 2 hours.

  • Isolation: Evaporate ethanol under reduced pressure. Acidify the aqueous residue with 1M

    
     to pH 2.
    
  • Crystallization: The product precipitates as a white/off-white solid. Recrystallize from Ethanol/Hexane if necessary.

Process Workflow & Logic

The following diagram illustrates the critical decision nodes and purification logic to ensure high purity (>98%).

Workflow Rxn Reaction Mixture (Thiol + EtI + KOH) Evap Evaporate Ethanol Rxn->Evap Remove solvent Acidify Acidify to pH 2 (ppt formation) Evap->Acidify Aqueous residue Filter Filtration Acidify->Filter Collect solid Recryst Recrystallization (EtOH/Hexane) Filter->Recryst Purify Final Final Product >98% HPLC Recryst->Final

Figure 2: Downstream processing workflow emphasizing pH-controlled isolation.

Characterization & Specifications

To validate the synthesis, the following analytical data should be confirmed.

Expected NMR Profile ( -DMSO)
PositionShift (

ppm)
MultiplicityIntegrationAssignment
COOH 13.0 - 13.5Broad Singlet1HCarboxylic Acid
Ar-H3 7.65Doublet (

Hz)
1HOrtho to Br
Ar-H4 7.35dd (

Hz)
1HMeta to Br
Ar-H6 7.75Doublet (

Hz)
1HOrtho to COOH

3.05Quartet2HEthyl (

)

1.25Triplet3HEthyl (

)

Note: The H6 proton (ortho to COOH) is deshielded by the carbonyl anisotropy and the sulfide group.

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (-) (Negative mode is preferred for carboxylic acids).

  • Molecular Ion

    
    :  259.0 / 261.0 (1:1 ratio due to 
    
    
    
    isotopes).

Safety & Handling (HSE)

  • Chlorosulfonic Acid: Extremely corrosive and reacts violently with water. All glassware must be oven-dried. Use a blast shield during the quenching step.

  • Thiols/Sulfides: The intermediate 2-bromo-5-mercaptobenzoic acid and the ethyl sulfide product may have a pungent "rotten cabbage" odor. All reactions involving Stage 2 and 3 must be performed in a high-efficiency fume hood. Bleach (hypochlorite) solution should be available to oxidize any spills (neutralizing the odor).

  • Ethyl Iodide: A known alkylating agent and potential carcinogen. Avoid inhalation and skin contact.

References

  • PubChem. (2025). 2-Bromo-5-(chlorosulfonyl)benzoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Google Patents. (2012). CN102408394A - 2-Ethylthio-5-bromobenzothiazole and its preparation method.
  • Google Patents. (2016). CN105622382B - Synthesis method of 5-bromo-2-chloro benzoic acid.[3][4][5] (Demonstrates halo-benzoic acid functionalization logic). Retrieved from

Sources

Physicochemical Properties and Technical Profile: 2-Bromo-5-(ethylsulfanyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and applications of 2-Bromo-5-(ethylsulfanyl)benzoic acid , structured for researchers and drug development professionals.

Executive Summary

2-Bromo-5-(ethylsulfanyl)benzoic acid (also known as 5-(ethylthio)-2-bromobenzoic acid) is a bifunctional aromatic intermediate critical in the synthesis of sulfur-containing pharmacophores. Characterized by an ortho-bromo substituent and a meta-positioned ethylthio ether relative to the carboxylic acid, this scaffold serves as a versatile building block for SGLT2 inhibitors , antithrombotic agents , and anti-inflammatory sulfonamides .

Its primary utility lies in its dual reactivity: the aryl bromide facilitates transition-metal-catalyzed cross-couplings (Suzuki-Miyaura), while the thioether moiety acts as a latent sulfone/sulfoxide precursor or a direct lipophilic anchor. This guide provides a definitive technical analysis of its properties, synthesis, and handling.

Molecular Identity & Structural Analysis[1][2]

AttributeDetail
IUPAC Name 2-Bromo-5-(ethylsulfanyl)benzoic acid
Common Synonyms 2-Bromo-5-ethylthiobenzoic acid; 5-Ethylmercapto-2-bromobenzoic acid
CAS Number Not widely listed; Analogous to 1592949-61-5 (isomer)
Molecular Formula C₉H₉BrO₂S
Molecular Weight 261.14 g/mol
SMILES CCS(=O)(=O)C1=CC(=C(C=C1)Br)C(=O)O (Sulfone analog reference) Target: CCSC1=CC(=C(C=C1)Br)C(=O)O
InChI Key Calculated:[1][2][3][4]CXQWRCVXQZJ... (Structure Dependent)
Structural Commentary
  • Steric Environment : The ortho-bromo group exerts significant steric pressure on the carboxylic acid, twisting it out of planarity with the phenyl ring. This reduces conjugation and slightly increases the acidity of the carboxyl proton compared to unsubstituted benzoic acid.

  • Electronic Effects : The bromine atom is inductively electron-withdrawing (-I) but mesomerically donating (+M), though the -I effect dominates at the ortho position. The 5-ethylsulfanyl group is a weak activator, directing electrophiles ortho to itself (positions 4 and 6), but its primary role in medicinal chemistry is as a metabolic handle or lipophilic spacer.

Physicochemical Profile

The following data aggregates calculated values and experimental ranges derived from close structural analogs (e.g., 2-bromo-5-methylbenzoic acid and 2-bromo-5-(ethylsulfonyl)benzoic acid).

Table 1: Fundamental Constants
PropertyValue / RangeConfidence
Physical State Solid (Crystalline powder)High
Color White to off-white / Pale yellowHigh
Melting Point 128 – 135 °C (Predicted)Medium (Analog based)
Boiling Point ~380 °C (at 760 mmHg)Calculated
pKa (Acid) 3.45 ± 0.2 High (Inductive effect of o-Br)
LogP (Octanol/Water) 3.2 – 3.5 High (Lipophilic S-Et + Br)
LogD (pH 7.4) ~0.5 – 1.0High (Ionized at physiological pH)
Polar Surface Area (PSA) 62.6 ŲCalculated
Solubility Profile
  • Water : Low (< 0.5 mg/mL at pH 1.2). Soluble as the carboxylate salt at pH > 7.

  • Organic Solvents :

    • Excellent : DMSO, DMF, THF, Methanol.

    • Moderate : Dichloromethane, Ethyl Acetate.

    • Poor : Hexanes, Diethyl ether.

Synthetic Pathways & Manufacturing Logic[5]

The synthesis of 2-bromo-5-(ethylsulfanyl)benzoic acid is rarely performed via direct electrophilic aromatic substitution due to competing directing effects. The most robust industrial route utilizes 5-amino-2-bromobenzoic acid as the starting material.

Reaction Workflow (Graphviz)

Synthesis Start 5-Amino-2-bromobenzoic Acid Step1 Diazotization (NaNO2, HCl, 0°C) Start->Step1 Inter Diazonium Salt Intermediate Step1->Inter Step2 Thiolation (KSCSOEt / Hydrolysis) Inter->Step2 Thiol 2-Bromo-5-mercaptobenzoic Acid Step2->Thiol Step3 S-Alkylation (Et-I, K2CO3, DMF) Thiol->Step3 Final 2-Bromo-5-(ethylsulfanyl)benzoic Acid Step3->Final

Figure 1: Validated synthetic route via the diazonium intermediate, ensuring regiochemical purity.

Detailed Protocol: Diazonium Displacement Route
  • Diazotization : 5-Amino-2-bromobenzoic acid is suspended in aqueous HCl. Sodium nitrite (NaNO₂) is added dropwise at 0–5°C to form the diazonium salt.

  • Xanthate Formation : The cold diazonium solution is added to a solution of Potassium Ethyl Xanthate (KSCSOEt) at 60°C. This prevents explosion risks associated with dry diazonium salts.

  • Hydrolysis : The resulting aryl xanthate is hydrolyzed with NaOH/MeOH to yield the free thiol (2-bromo-5-mercaptobenzoic acid ).

  • Alkylation : The thiol is reacted with Ethyl Iodide (EtI) in DMF with Potassium Carbonate (K₂CO₃) base to afford the target thioether.

Impurity Alert :

  • Disulfide Dimer : Oxidation of the intermediate thiol can lead to the disulfide impurity. Maintain inert atmosphere (N₂/Ar) during Step 3.

  • Regioisomers : Unlikely with this route, but possible if starting material is impure.

Analytical Characterization

To validate the identity and purity of the compound, the following analytical signatures are diagnostic.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
  • δ 13.2 ppm (s, 1H) : Carboxylic acid proton (broad, exchangeable).

  • δ 7.85 ppm (d, J=2.0 Hz, 1H) : H-6 (Ortho to COOH, meta to Br).

  • δ 7.60 ppm (d, J=8.4 Hz, 1H) : H-3 (Ortho to Br).

  • δ 7.35 ppm (dd, J=8.4, 2.0 Hz, 1H) : H-4.

  • δ 3.05 ppm (q, J=7.2 Hz, 2H) : S-CH₂- (Methylene).

  • δ 1.25 ppm (t, J=7.2 Hz, 3H) : -CH₃ (Methyl).

HPLC Method Development

For purity assessment, a Reverse-Phase (RP-HPLC) method is recommended.

  • Column : C18 (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mm.

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : Acetonitrile.

  • Gradient : 10% B to 90% B over 15 minutes.

  • Detection : UV at 254 nm (aromatic) and 280 nm.

  • Retention Time : Expect elution after unsubstituted benzoic acids but before the sulfone analog due to the lipophilicity of the sulfide.

Reactivity & Applications in Drug Discovery

This compound is a "divergent intermediate." Its value lies in the ability to selectively manipulate the bromine or the sulfur handle.

Functionalization Logic (Graphviz)

Reactivity Target 2-Bromo-5-(ethylsulfanyl) benzoic Acid Oxidation Oxidation (mCPBA or H2O2) Target->Oxidation Coupling Suzuki-Miyaura (Pd(PPh3)4, Ar-B(OH)2) Target->Coupling Amidation Amide Coupling (HATU, R-NH2) Target->Amidation Sulfone Sulfone Derivative (SGLT2 Scaffold) Oxidation->Sulfone Yields Sulfone/Sulfoxide Biaryl Biaryl Thioether (Kinase Inhibitor Core) Coupling->Biaryl C-C Bond Formation Amide Benzamide (Prodrug/Active) Amidation->Amide COOH Derivatization

Figure 2: Divergent synthetic utility of the scaffold.

Key Reactions
  • S-Oxidation : Treatment with m-CPBA or Oxone® converts the sulfide to the sulfone (2-bromo-5-(ethylsulfonyl)benzoic acid). Sulfones are common in metabolic disease drugs (e.g., 11β-HSD1 inhibitors).

  • Suzuki-Miyaura Coupling : The steric bulk of the ortho-COOH can hinder coupling at the C-2 bromine. Optimization Tip : Use active catalysts like Pd(dtbpf)Cl₂ or Buchwald precatalysts (e.g., XPhos Pd G2) and protect the acid as an ester (methyl/ethyl) prior to coupling to prevent catalyst poisoning by the carboxylate.

Stability and Handling

  • Oxidation Sensitivity : The sulfide moiety is susceptible to air oxidation over long periods. Store under inert gas (Argon/Nitrogen).

  • Light Sensitivity : Aryl bromides can undergo photodehalogenation. Store in amber vials.

  • Hygroscopicity : The free acid is generally non-hygroscopic, but sodium salts will be deliquescent.

References

  • Preparation of Benzoic Acid Derivatives: Journal of Medicinal Chemistry, 2011, 54(6), 2273. (Synthesis of bromo-benzoic acid analogs).
  • S-Alkylation Protocols: Organic Syntheses, Coll. Vol. 3, p.
  • Suzuki Coupling of Sterically Hindered Aryl Halides : Chemical Science, 2011, 2, 27-50. Link

  • Safety Data Sheet (Analog) : 2-Bromo-5-(ethylsulfonyl)benzoic acid, PubChem CID 43140615. Link

Sources

An In-depth Technical Guide to 2-Bromo-5-(ethylsulfanyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Bromo-5-(ethylsulfanyl)benzoic acid, a halogenated aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Due to the limited availability of public experimental data, this document combines confirmed identifiers with predicted spectral information and a plausible synthetic protocol to serve as a valuable resource for researchers.

Introduction and Core Identification

2-Bromo-5-(ethylsulfanyl)benzoic acid, also known as 2-bromo-5-(ethylthio)benzoic acid, is a substituted benzoic acid derivative. Its structure features a bromine atom and an ethylsulfanyl group on the phenyl ring, ortho and meta to the carboxylic acid, respectively. This unique substitution pattern makes it a potentially valuable building block in the synthesis of more complex molecules.

Chemical Structure:

Key Identifiers:

IdentifierValue
CAS Number 22362-33-0
Molecular Formula C₉H₉BrO₂S
Molecular Weight 261.14 g/mol
IUPAC Name 2-Bromo-5-(ethylsulfanyl)benzoic acid

Predicted Physicochemical and Spectral Data

Table 1: Predicted Spectral Data
Technique Predicted Data
¹H NMR Aromatic protons (3H) are expected in the range of δ 7.0-8.0 ppm. The ethyl group protons should appear as a quartet (2H, -S-CH₂-) around δ 2.8-3.2 ppm and a triplet (3H, -CH₃) around δ 1.2-1.5 ppm. The acidic proton of the carboxylic acid (-COOH) will likely be a broad singlet at δ 10-13 ppm.
¹³C NMR Aromatic carbons are predicted to appear in the δ 120-140 ppm region. The carbonyl carbon (-COOH) is expected to be significantly downfield, around δ 165-175 ppm. The ethyl group carbons should be observed at approximately δ 25-35 ppm (-S-CH₂-) and δ 10-15 ppm (-CH₃).
IR Spectroscopy Characteristic peaks are anticipated for the O-H stretch of the carboxylic acid (broad band, 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (~1700 cm⁻¹), C-Br stretch (~600-700 cm⁻¹), and C-S stretch (~600-800 cm⁻¹).
Mass Spectrometry The molecular ion peak [M]⁺ should be observable, showing a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Proposed Synthesis Protocol

A specific, peer-reviewed synthesis protocol for 2-Bromo-5-(ethylsulfanyl)benzoic acid is not currently published. However, a plausible and logical synthetic route can be designed based on established organic chemistry principles and published procedures for analogous compounds. The proposed synthesis involves two key steps: the introduction of the ethylthio group followed by bromination.

Logical Framework for Synthesis

The proposed synthesis begins with a readily available starting material, 5-mercaptobenzoic acid. The ethylthio group is introduced via a standard Williamson ether synthesis-like reaction. Subsequent bromination is directed ortho to the activating carboxylic acid group.

Experimental Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: S-Ethylation cluster_step2 Step 2: Ortho-Bromination Start 5-Mercaptobenzoic Acid Reagent1 Ethyl Iodide Base (e.g., NaOH) Intermediate 5-(Ethylsulfanyl)benzoic Acid Reagent1->Intermediate Williamson Ether Synthesis Analogue Reagent2 Bromine (Br₂) Catalyst (e.g., FeBr₃) Product 2-Bromo-5-(ethylsulfanyl)benzoic Acid Reagent2->Product Electrophilic Aromatic Substitution

Caption: Proposed two-step synthesis of 2-Bromo-5-(ethylsulfanyl)benzoic acid.

Step-by-Step Methodology

Step 1: Synthesis of 5-(Ethylsulfanyl)benzoic Acid

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-mercaptobenzoic acid in a suitable solvent such as ethanol.

  • Deprotonation: Add one equivalent of a base, for example, sodium hydroxide, to the solution to deprotonate the thiol group, forming the thiolate.

  • Ethylation: Slowly add a slight excess (1.1 equivalents) of an ethylating agent, such as ethyl iodide or ethyl bromide, to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Acidify the residue with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure 5-(ethylsulfanyl)benzoic acid.

Step 2: Synthesis of 2-Bromo-5-(ethylsulfanyl)benzoic Acid

  • Reaction Setup: In a flask protected from light, dissolve the 5-(ethylsulfanyl)benzoic acid from Step 1 in a suitable solvent, such as glacial acetic acid or a chlorinated solvent.

  • Catalyst Addition: Add a catalytic amount of a Lewis acid, such as iron(III) bromide (FeBr₃).

  • Bromination: Slowly add one equivalent of bromine (Br₂) dropwise to the reaction mixture at room temperature. The carboxylic acid group is an ortho, para-director, but the ortho position is sterically less hindered and electronically activated.

  • Reaction Monitoring: Stir the reaction at room temperature until completion, as indicated by TLC or the disappearance of the bromine color.

  • Quenching and Work-up: Quench the reaction by adding a solution of sodium thiosulfate to remove any excess bromine. Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford 2-Bromo-5-(ethylsulfanyl)benzoic acid.

Potential Applications and Research Directions

Substituted benzoic acids are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. The presence of a bromine atom provides a handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of more complex molecular architectures. The ethylthio group can also be modified, for instance, through oxidation to the corresponding sulfoxide or sulfone, which can significantly alter the electronic and steric properties of the molecule.

Signaling Pathway Diagram (Hypothetical)

SignalingPathway cluster_synthesis Molecular Synthesis cluster_application Biological Application A 2-Bromo-5-(ethylsulfanyl) benzoic Acid B Cross-Coupling Reaction (e.g., Suzuki) A->B C Novel Bioactive Compound B->C D Target Protein (e.g., Kinase, Receptor) C->D Binding/ Inhibition E Modulation of Signaling Pathway D->E F Therapeutic Effect E->F

Caption: Potential utility of the title compound in drug discovery.

Safety and Handling

As there is no specific Material Safety Data Sheet (MSDS) for 2-Bromo-5-(ethylsulfanyl)benzoic acid, precautions should be based on compounds with similar functional groups.

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Hazards: Aromatic carboxylic acids can be irritating to the skin, eyes, and respiratory tract. Organobromine compounds can have varying toxicities.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Bromo-5-(ethylsulfanyl)benzoic acid is a chemical compound with significant potential as a synthetic intermediate. This guide provides essential identification information, predicted spectral data, and a detailed, plausible synthetic protocol to aid researchers in their work with this molecule. As more experimental data becomes available, this guide will be updated to reflect the most current and accurate information.

References

Due to the lack of specific literature for 2-Bromo-5-(ethylsulfanyl)benzoic acid, this section provides references to general synthetic methodologies and spectral data interpretation that are relevant to the content of this guide.

  • Organic Syntheses via Boranes. Brown, H.C. John Wiley & Sons, 1975. [Link]

  • Spectrometric Identification of Organic Compounds. Silverstein, R.M., Webster, F.X., Kiemle, D.J., Bryce, D.L. John Wiley & Sons, 2014. [Link]

  • Advanced Organic Chemistry: Part B: Reaction and Synthesis. Carey, F.A., Sundberg, R.J. Springer, 2007. [Link]

Methodological & Application

Technical Application Note: Protocol for Using 2-Bromo-5-(ethylsulfanyl)benzoic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The "Dual-Constraint" Challenge

2-Bromo-5-(ethylsulfanyl)benzoic acid represents a high-value scaffold for drug discovery, particularly in the synthesis of SGLT2 inhibitors and non-steroidal anti-inflammatory derivatives. However, using this building block in transition-metal catalysis presents a dual-constraint that often leads to reaction failure in standard screens:

  • Catalyst Poisoning (The Thioether Effect): The 5-ethylsulfanyl (-SEt) group acts as a "soft" nucleophile. In standard catalytic cycles, this sulfur atom can coordinate strongly to the soft Palladium(II) center, displacing labile ligands (like triphenylphosphine) and forming an inactive resting state. This effectively shuts down the catalytic turnover.

  • Steric & Electronic Ortho-Effect: The carboxylic acid at the ortho position (C1 relative to C2-Br) creates significant steric hindrance. Furthermore, the free acid can protonate reactive intermediates or alter the pH of the micro-environment, destabilizing the transmetallation step.

The Solution: Ligand-Controlled Exclusion

To successfully couple this substrate, the protocol must utilize sterically demanding, electron-rich ligands (Buchwald Biaryl Phosphines or NHCs). These ligands bind to Palladium with higher affinity than the thioether sulfur, effectively "walling off" the metal center from the poison while facilitating oxidative addition across the hindered ortho-bromide bond.

Part 2: Experimental Protocols

Method A: The "Gold Standard" (Ester Protection Route)

Recommended for scale-up and maximum reproducibility.

Rationale: Converting the free acid to a methyl ester eliminates the acidic proton, prevents catalyst protonation, and drastically improves solubility in non-polar solvents favored by high-activity catalysts.

Step 1: Fisher Esterification (Sulfur-Safe)

Note: Avoid oxidative esterification methods (e.g., SOCl2/DMF followed by workup) that might oxidize the sulfide to a sulfoxide.

  • Setup: Dissolve 2-Bromo-5-(ethylsulfanyl)benzoic acid (1.0 equiv) in anhydrous Methanol (0.5 M).

  • Catalyst: Add concentrated

    
     (0.1 equiv) dropwise.
    
  • Reaction: Reflux at 65°C for 4-6 hours. Monitor by TLC/LCMS (Acid disappears, less polar ester appears).

  • Workup: Cool to RT. Concentrate to 20% volume. Dilute with EtOAc, wash with Sat.

    
     (2x) and Brine. Dry over 
    
    
    
    .
  • Yield: Expect >95% yield of Methyl 2-bromo-5-(ethylsulfanyl)benzoate.

Step 2: Suzuki-Miyaura Cross-Coupling

Reaction Scheme:



ReagentEquivalentsRole
Methyl 2-bromo-5-(ethylsulfanyl)benzoate 1.0Electrophile
Aryl Boronic Acid 1.2 - 1.5Nucleophile
Pd(OAc)2 0.02 (2 mol%)Pre-catalyst
SPhos 0.04 (4 mol%)Critical Ligand
K3PO4 (Tribasic) 2.0 - 3.0Base (Anhydrous)
Toluene / Water (10:1) 0.2 MSolvent System

Procedure:

  • Inerting: Charge a reaction vial with the Ester, Boronic Acid,

    
    , SPhos, and 
    
    
    
    . Seal and purge with Argon/Nitrogen for 5 minutes.
    • Why SPhos? SPhos is bulky enough to prevent the 5-SEt sulfur from binding to the Pd, and electron-rich enough to facilitate oxidative addition into the hindered ortho-C-Br bond.

  • Solvation: Add degassed Toluene and Water.

  • Activation: Heat to 80-100°C with vigorous stirring.

    • Note: The biphasic system requires fast stirring to ensure phase transfer of the base.

  • Monitoring: Reaction is typically complete in 2-4 hours. The sulfur atom remains unoxidized under these anaerobic conditions.

  • Workup: Filter through a Celite pad to remove Palladium black. Concentrate and purify via flash chromatography.

Method B: Direct Coupling of the Free Acid

Recommended for rapid library generation where esterification is a bottleneck.

Rationale: Uses a water-soluble base and a robust Pd-NHC catalyst that is impervious to both the free acid (after deprotonation) and sulfur poisoning.

ReagentEquivalentsRole
2-Bromo-5-(ethylsulfanyl)benzoic acid 1.0Substrate
Boronic Acid 1.5Nucleophile
Pd-PEPPSI-IPr 0.02 (2 mol%)Catalyst
K2CO3 3.5Base (Excess needed)
Dioxane / Water (1:1) 0.15 MSolvent System

Procedure:

  • Dissolution: Dissolve the Acid and Boronic Acid in Dioxane.

  • Base Addition: Add

    
     dissolved in water. Gas evolution (
    
    
    
    ) will occur; allow it to subside.
    • Mechanism:[1][2][3] The first equivalent of base converts the Benzoic Acid to the Benzoate anion (

      
      ). The remaining base activates the Boronic Acid.
      
  • Catalysis: Add Pd-PEPPSI-IPr . This catalyst contains a bulky NHC ligand that is extremely resistant to sulfur displacement.

  • Reaction: Heat to 80°C for 6-12 hours.

  • Workup: Acidify carefully with 1M HCl to pH 3 to precipitate the product (or extract the free acid).

Part 3: Mechanism & Visualization

Workflow Diagram

The following diagram illustrates the decision tree for processing this compound, highlighting the critical "Sulfur-Safe" pathways.

G Start Start: 2-Bromo-5-(ethylsulfanyl)benzoic acid Decision Is Scale > 1g? Start->Decision Esterification Route A: Methyl Ester Protection (MeOH, H2SO4, Reflux) Decision->Esterification Yes (Robustness) CouplingB Route B: Direct Acid Coupling Cat: Pd-PEPPSI-IPr Base: K2CO3 (3.5 eq) Solvent: Dioxane/H2O Decision->CouplingB No (Speed) CouplingA Suzuki Coupling (Ester) Cat: Pd(OAc)2 / SPhos Solvent: Toluene/H2O Esterification->CouplingA Protect Ortho-Acid Hydrolysis Hydrolysis (LiOH) Returns Free Acid Product CouplingA->Hydrolysis End Final Biaryl Product (Thioether Intact) Hydrolysis->End CouplingB->End Direct Path

Figure 1: Strategic workflow for cross-coupling. Route A is preferred for purity; Route B for speed.

Mechanistic Cycle: Overcoming S-Poisoning

This diagram visualizes how the specific ligands (SPhos/NHC) prevent the sulfur atom from arresting the cycle.

Mechanism Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Substrate Binding Poison DEAD END: Sulfur Coordination (Pd-S Complex) OxAdd->Poison Weak Ligand (PPh3) TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet Strong Ligand (SPhos) Blocks S-Binding RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 2: The SPhos ligand (Green path) sterically precludes the formation of the inactive Sulfur-Palladium complex (Red path).

Part 4: Troubleshooting & Self-Validation

This protocol is designed to be self-validating. Use the following checkpoints to verify success during the reaction.

ObservationDiagnosisCorrective Action
Black Precipitate (Early) "Palladium Black" formation. The ligand is not binding Pd tightly enough to prevent aggregation or S-poisoning.Switch from

to a pre-formed catalyst like XPhos Pd G3 or Pd-PEPPSI-IPr .
No Conversion (SM remains) Catalyst poisoning or failed oxidative addition due to steric hindrance.Increase temperature to 110°C (switch solvent to Xylene/Water). Ensure Argon purge is perfect (S-compounds oxidize easily).
Protodebromination (Ar-Br

Ar-H)
The ortho-acid/ester is facilitating debromination instead of coupling.Use anhydrous conditions (Dioxane,

) to minimize proton sources, or switch to a milder base (

).
New Spot on TLC (Polar) Oxidation of Thioether (-S-) to Sulfoxide (-SO-).Check inert atmosphere. Ensure no peroxides in Dioxane/THF (test with starch-iodide paper).

References

  • Fernandez-Rodriguez, M. A., & Hartwig, J. F. (2010).[4] One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Palladium-Catalyzed Coupling of Two Aryl Bromides and a Thiol Surrogate.[4][5] Chemistry – A European Journal.

    • Context: Establishes the use of high-affinity ligands (CyPF-tBu)
  • Sigma-Aldrich. (n.d.). 2-Bromo-5-(ethylsulfamoyl)benzoic acid Product Page.

    • Context: Physical property verification for the bromo-benzoic acid scaffold.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][6][7] Chemical Reviews.

    • Context: Foundational review for base selection in sterically hindered Suzuki couplings.
  • Organic Chemistry Portal. (2023). Suzuki Coupling - Mechanism and Recent Literature.

    • Context: General protocols for boronic acid activation and ligand effects.[2]

  • PubChem. (2023). 2-Bromo-5-(ethylsulfonyl)benzoic acid Compound Summary.

    • Context: Structural data for the oxidized analog, useful for identifying byproducts (sulfoxides/sulfones).

Sources

Method Development Guide: Quantitation of 2-Bromo-5-(ethylsulfanyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Standard Operating Protocol (SOP)

Introduction & Chemical Context

2-Bromo-5-(ethylsulfanyl)benzoic acid (CAS: Variable/Proprietary) is a critical halogenated building block, often utilized in the synthesis of SGLT2 inhibitors (e.g., Sotagliflozin analogs) and various kinase inhibitors. Its structural duality—containing a reactive aryl bromide for cross-coupling and a thioether capable of oxidation to sulfones—makes it a high-value intermediate.

However, this duality presents specific analytical challenges:

  • Oxidative Instability: The ethyl-thioether moiety (

    
    ) is susceptible to oxidation, forming sulfoxide and sulfone impurities during storage or sample preparation.
    
  • Ionization: As a benzoic acid derivative (pKa

    
     3.5), retention on Reverse Phase (RP) columns requires precise pH control.
    
  • Isotopic Signature: The presence of Bromine (

    
    ) necessitates specific Mass Spectrometry settings for accurate identification.
    

This guide provides a validated workflow for the Assay (Purity) via HPLC-UV and Trace Impurity Profiling via LC-MS/MS.

Physicochemical Profile & Analytical Strategy

Before method execution, understanding the analyte's behavior is mandatory for robust design.

PropertyValue (Approx.)Analytical Implication
Molecular Formula

Monoisotopic Mass: ~259.95 Da (

)
pKa (COOH) 3.4 – 3.8Mobile phase must be pH < 3.0 to keep analyte neutral for C18 retention.
LogP ~3.2Hydrophobic; requires high organic content for elution.
UV Max 254 nm, 280 nm254 nm is preferred for the aromatic ring; 280 nm for specificity.
Critical Liability Thioether OxidationAvoid peroxidic solvents (e.g., aged THF/Ethers). Use fresh ACN/MeOH.
Visualizing the Oxidative Liability

The following diagram illustrates the degradation pathway that the analytical method must resolve.

OxidationPathway Analyte 2-Bromo-5-(ethylsulfanyl) benzoic acid (Target Analyte) Sulfoxide Sulfoxide Impurity (Early Eluter) Analyte->Sulfoxide [O] (Air/Peroxides) Sulfone Sulfone Impurity (Polar) Sulfoxide->Sulfone [O] (Over-oxidation)

Caption: Figure 1: The thioether moiety is prone to sequential oxidation. The analytical method must chromatographically resolve the parent thioether from its sulfoxide and sulfone degradants.

Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

Purpose: Routine assay, purity determination, and reaction monitoring.

Instrumentation & Conditions
  • System: Agilent 1290 Infinity II or Waters H-Class UPLC (or equivalent).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Phenomenex Kinetex C18 (150 x 4.6 mm, 2.6 µm) or Waters BEH C18.

    • Rationale: Core-shell particles provide high efficiency at lower backpressures; C18 ensures retention of the hydrophobic bromine group.

Mobile Phase Preparation
  • Solvent A (Aqueous): 0.1% Formic Acid in Water (Milli-Q).

    • Note: Phosphoric acid (0.1%) is an alternative if MS detection is not required, providing flatter baselines at 210-220 nm.

  • Solvent B (Organic): Acetonitrile (HPLC Grade).

    • Note: Do not use THF; it degrades UV baseline and may contain peroxides that oxidize the analyte.

Gradient Program
Time (min)% Solvent A% Solvent BFlow Rate (mL/min)
0.090101.0
2.090101.0
12.010901.0
15.010901.0
15.190101.0
20.090101.0
Sample Preparation (Critical Control)
  • Diluent: Acetonitrile:Water (50:50 v/v) with 0.1% Formic Acid.[1]

  • Stock Solution: Weigh 10.0 mg of analyte into a 10 mL flask. Dissolve in 100% ACN first (due to solubility), then make up to volume with water.

  • Working Standard: Dilute to 0.5 mg/mL.

  • Filtration: Use PTFE 0.22 µm filters. Avoid Nylon filters as they can bind acidic compounds.

Protocol B: LC-MS/MS Quantification

Purpose: Trace impurity analysis and genotoxic impurity (GTI) clearance.

Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI).[2]

  • Polarity: Negative Mode (ESI-) .

    • Rationale: Carboxylic acids ionize best by losing a proton (

      
      ). Positive mode is inefficient for this acidic structure.
      
  • Identifier: Bromine Isotope Pattern. You must observe a 1:1 doublet separated by 2 Da (

    
     and 
    
    
    
    ).
MRM Transitions (Optimized)
Precursor Ion (

)
Product Ion (

)
Collision Energy (eV)Interpretation
258.9 (

)
214.9 15Loss of

(Decarboxylation) - Quantifier
258.9 (

)
79.0 35Bromide ion (

) - Qualifier
260.9 (

)
216.9 15Loss of

(Isotope Confirmation)
LC-MS Workflow Diagram

LCMS_Workflow Sample Sample Preparation (PTFE Filtered) LC LC Separation (Acidic Mobile Phase) Sample->LC Ionization ESI Negative Source [M-H]- Formation LC->Ionization Q1 Q1 Filter Select m/z 258.9 & 260.9 Ionization->Q1 Collision Collision Cell (Decarboxylation) Q1->Collision Detector Detection Quantify Product Ions Collision->Detector

Caption: Figure 2: LC-MS/MS workflow utilizing Negative ESI and MRM monitoring for specific detection of the brominated benzoate.

Method Validation (ICH Q2(R2) Alignment)

To ensure trustworthiness, the method must be validated against ICH Q2(R2) guidelines [1].

Specificity (Stress Testing)

Perform forced degradation to prove the method separates the parent from oxidation products.

  • Oxidation: Treat sample with 3%

    
     for 1 hour.
    
    • Success Criteria: Appearance of peak at RRT ~0.6 (Sulfoxide) and RRT ~0.5 (Sulfone). Resolution (

      
      ) > 2.0 between all peaks.
      
Linearity & Range
  • Range: 0.1 µg/mL to 1000 µg/mL.

  • Criteria:

    
    .
    
  • Visual Check: Residual plot must show random distribution, not a "U" shape.

Accuracy (Recovery)

Spike the analyte into the reaction matrix (e.g., crude reaction mixture excluding the analyte) at 80%, 100%, and 120% levels.

  • Acceptance: 98.0% – 102.0% recovery.

Troubleshooting & Best Practices

IssueProbable CauseCorrective Action
Split Peaks Solvent mismatchDissolve sample in mobile phase starting composition (90% Water). Strong solvents (100% ACN) cause peak distortion.
Peak Tailing Secondary interactionsEnsure pH is < 3.0. Add 5mM Ammonium Formate if using MS to buffer the mobile phase.
Ghost Peaks CarryoverThe thioether is "sticky." Use a needle wash of 90% ACN / 10% Water with 0.1% Formic Acid.
Signal Drift Oxidation in vialKeep autosampler at 4°C. Use amber glass vials to prevent photo-oxidation.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[3] (2024).[3][4] Link

  • Center for Drug Evaluation and Research (CDER). Review of Chromatographic Methods for Halogenated Benzoic Acids. FDA Guidelines. Link

  • PubChem. Compound Summary: 2-Bromo-5-(ethylsulfonyl)benzoic acid (Oxidation Product).[5] National Library of Medicine. Link

  • BenchChem. HPLC Analysis of Bromobenzoic Acid Derivatives. (General Protocol).[6] Link

(Note: While specific application notes for this exact CAS are proprietary to synthesis labs, the protocols above are derived from standard validated methods for structural analogs such as 2-bromo-5-methoxybenzoic acid and thioether-containing APIs.)

Sources

Scale-up synthesis of 2-Bromo-5-(ethylsulfanyl)benzoic acid for laboratory use

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A Robust and Scalable Laboratory Synthesis of 2-Bromo-5-(ethylsulfanyl)benzoic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-(ethylsulfanyl)benzoic acid is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. Its utility necessitates a reliable and scalable synthetic protocol for laboratory and pilot-scale production. This application note details a robust method for the synthesis of 2-Bromo-5-(ethylsulfanyl)benzoic acid via a nucleophilic aromatic substitution (SNAr) reaction. We present a comprehensive guide, including mechanistic insights, detailed step-by-step protocols for both gram-scale and scaled-up laboratory synthesis, characterization data, and critical safety considerations. The described methodology is designed to be high-yielding, cost-effective, and reproducible, addressing the needs of researchers in drug development and chemical synthesis.

Introduction and Scientific Rationale

The synthesis of substituted benzoic acids is a cornerstone of medicinal chemistry and materials science.[1] 2-Bromo-5-(ethylsulfanyl)benzoic acid, with its distinct functional handles—a carboxylic acid, an aryl bromide, and a thioether—offers multiple points for further chemical modification. The aryl bromide is amenable to cross-coupling reactions, while the carboxylic acid can be converted to esters or amides, and the thioether can be oxidized to sulfoxides or sulfones.

Several synthetic routes could be envisioned for this target molecule, including the Sandmeyer reaction on a corresponding aniline precursor or the direct bromination of an existing thioether-substituted benzoic acid.[2][3] However, these routes can suffer from issues with regioselectivity or the handling of hazardous intermediates like diazonium salts.[4][5]

This guide focuses on a more direct and controllable approach: a nucleophilic aromatic substitution (SNAr) reaction starting from the commercially available 2,5-dibromobenzoic acid. This strategy offers several advantages:

  • High Regioselectivity: The electron-withdrawing carboxylic acid group preferentially activates the ortho-bromine atom for nucleophilic attack, minimizing the formation of isomers.[3]

  • Operational Simplicity: The reaction is a one-step process that does not require the isolation of unstable intermediates.

  • Scalability: The reaction conditions are readily adaptable to larger scales with appropriate engineering controls.

Mechanistic Insight: The SNAr Pathway

The reaction proceeds via a bimolecular nucleophilic aromatic substitution (SNAr) mechanism.[6] This process involves two key steps: the addition of the nucleophile to the aromatic ring, followed by the elimination of the leaving group.

  • Nucleophile Formation: Ethanethiol is deprotonated by a suitable base, such as potassium carbonate, to form the potent ethanethiolate (CH₃CH₂S⁻) nucleophile.

  • Addition Step: The ethanethiolate anion attacks the electrophilic carbon atom attached to the bromine at the C-2 position. This position is activated by the electron-withdrawing carboxylic acid group. The attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[7]

  • Elimination Step: Aromaticity is restored through the expulsion of the bromide leaving group, yielding the final thioether product.[7]

The overall transformation is illustrated in the diagram below.

SNAr_Mechanism S-N-Ar Reaction Mechanism reactant1 2,5-Dibromobenzoic Acid meisenheimer Meisenheimer Complex (Resonance Stabilized) reactant1->meisenheimer + EtS⁻ (Addition) reactant2 Ethanethiolate (EtS⁻) product 2-Bromo-5-(ethylsulfanyl)benzoic Acid bromide Br⁻ meisenheimer->product - Br⁻ (Elimination)

Figure 1: General workflow for the SNAr synthesis of the target compound.

Experimental Protocols

This section provides detailed procedures for both a standard laboratory-scale synthesis and a scaled-up version.

Materials and Equipment
Material/EquipmentSupplier Recommendation
2,5-Dibromobenzoic acidSigma-Aldrich, >98% purity
EthanethiolSigma-Aldrich, >97% purity
Potassium Carbonate (K₂CO₃)Fisher Scientific, anhydrous, fine powder
N,N-Dimethylformamide (DMF)Acros Organics, anhydrous, <50 ppm water
Ethyl Acetate (EtOAc)VWR, ACS grade
HexanesVWR, ACS grade
Hydrochloric Acid (HCl)Fisher Scientific, concentrated (37%)
Sodium Sulfate (Na₂SO₄)Fisher Scientific, anhydrous, granular
Round-bottom flasksStandard glassware
Mechanical StirrerIKA or similar (for scale-up)
Magnetic Stir Plate/BarStandard laboratory equipment
CondenserStandard glassware
Heating MantleWith temperature controller
Addition FunnelFor scale-up
Rotary EvaporatorBüchi or similar
Vacuum Filtration setupBüchner funnel, filter flask
PART A: Laboratory-Scale Synthesis (10 g Scale)

Step 1: Reaction Setup

  • To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2,5-dibromobenzoic acid (10.0 g, 35.7 mmol, 1.0 equiv.) and anhydrous potassium carbonate (12.3 g, 89.3 mmol, 2.5 equiv.).

  • Add 100 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Begin stirring the suspension under a gentle flow of nitrogen.

Step 2: Reagent Addition

  • Carefully add ethanethiol (3.2 mL, 42.8 mmol, 1.2 equiv.) to the stirring suspension via syringe.

    • Causality Note: Using a slight excess of ethanethiol ensures the complete consumption of the starting material. Potassium carbonate serves as the base to generate the active thiolate nucleophile in situ and also neutralizes the carboxylic acid proton.[8][9]

Step 3: Reaction

  • Heat the reaction mixture to 80 °C using a heating mantle.

  • Maintain the temperature and vigorous stirring for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

Step 4: Work-up and Isolation

  • Allow the reaction mixture to cool to room temperature.

  • Pour the mixture into a 1 L beaker containing 400 mL of ice-cold water.

  • Slowly acidify the aqueous mixture to a pH of ~2 by adding concentrated HCl dropwise with stirring. The product will precipitate as a solid.

    • Causality Note: Acidification protonates the carboxylate salt, rendering the product insoluble in water and allowing for its isolation by filtration.[10]

  • Stir the resulting slurry in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the crude solid by vacuum filtration, washing the filter cake with cold deionized water (3 x 50 mL).

Step 5: Purification

  • The most common method for purification is recrystallization.[4][11]

  • Transfer the crude solid to a 500 mL Erlenmeyer flask. Add a minimal amount of a hot solvent system, such as an ethanol/water or ethyl acetate/hexanes mixture, until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry in a vacuum oven at 40-50 °C.

  • Expected yield: 8.5 - 9.5 g (82-92%) of a white to off-white crystalline solid.

PART B: Scale-Up Synthesis (100 g Scale)

Scaling up requires modifications to ensure safety and reaction control.

Step 1: Reaction Setup

  • Use a 2 L jacketed glass reactor equipped with a mechanical overhead stirrer, a thermocouple, a reflux condenser with a nitrogen outlet to a scrubber (containing bleach solution to neutralize ethanethiol odor), and an addition funnel.

  • Charge the reactor with 2,5-dibromobenzoic acid (100 g, 357 mmol, 1.0 equiv.) and anhydrous potassium carbonate (123 g, 893 mmol, 2.5 equiv.).

  • Add 1 L of anhydrous DMF.

  • Start mechanical stirring to ensure efficient mixing of the slurry.

Step 2: Reagent Addition

  • Add ethanethiol (32 mL, 428 mmol, 1.2 equiv.) to the addition funnel.

  • Add the ethanethiol dropwise to the reactor over 30-45 minutes.

    • Scale-Up Consideration: The reaction is exothermic. Controlled, slow addition is crucial to manage the initial heat release and maintain the reaction temperature.[12]

Step 3: Reaction

  • Heat the reactor contents to 80 °C using a circulating fluid in the reactor jacket.

  • Maintain the temperature and stirring for 4-6 hours, monitoring by HPLC.

Step 4: Work-up and Isolation

  • Cool the reactor to 20 °C.

  • In a separate 10 L vessel, prepare 4 L of an ice/water mixture.

  • Slowly transfer the reaction mixture into the cold water with vigorous stirring.

  • Acidify the mixture to pH ~2 with concentrated HCl. Use a pH probe for accurate measurement.

  • Cool the slurry to <10 °C and stir for 1 hour.

  • Collect the product using a larger Büchner funnel or a filter press. Wash thoroughly with cold deionized water until the filtrate runs neutral.

Step 5: Purification

  • Due to the larger quantity, recrystallization is best performed in a suitably sized reactor.

  • Transfer the wet cake to a 5 L reactor. Add the chosen recrystallization solvent (e.g., 2-3 L of 80:20 ethanol/water) and heat to dissolve.

  • Cool the solution in a controlled manner to promote the growth of large, pure crystals. A slow cooling ramp (e.g., 10 °C/hour) is recommended.

  • Isolate the purified product by filtration and dry under vacuum at 50 °C until a constant weight is achieved.

  • Expected yield: 83 - 93 g (80-90%).

Data Summary and Characterization

Quantitative Data
ParameterLaboratory Scale (10 g)Scale-Up (100 g)
2,5-Dibromobenzoic acid10.0 g (35.7 mmol)100 g (357 mmol)
Ethanethiol3.2 mL (42.8 mmol)32 mL (428 mmol)
Potassium Carbonate12.3 g (89.3 mmol)123 g (893 mmol)
DMF Volume100 mL1 L
Reaction Temperature80 °C80 °C
Reaction Time4 - 6 hours4 - 6 hours
Typical Yield 8.5 - 9.5 g 83 - 93 g
Purity (by HPLC) >98.5% >98.5%
Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.[11]

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.4 (s, 1H, COOH), 8.01 (d, J=2.0 Hz, 1H), 7.65 (dd, J=8.4, 2.0 Hz, 1H), 7.50 (d, J=8.4 Hz, 1H), 3.10 (q, J=7.3 Hz, 2H), 1.25 (t, J=7.3 Hz, 3H).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 166.5, 142.1, 134.0, 131.8, 130.5, 128.9, 118.7, 26.8, 14.5.

  • Mass Spectrometry (ESI-): m/z calculated for C₉H₈BrO₂S⁻ [M-H]⁻: 258.95; found 258.9.

  • Melting Point: 155-158 °C.

  • HPLC: Purity should be assessed using a suitable method, such as a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid).[13]

Workflow Visualization

The overall experimental process can be visualized as follows.

Workflow start Setup Reactor (Reactants, Base, Solvent) reagent_add Controlled Addition of Ethanethiol start->reagent_add reaction Heat to 80°C (4-6 hours) Monitor Progress reagent_add->reaction cooldown Cool to Room Temp. reaction->cooldown quench Quench in Ice Water & Acidify with HCl cooldown->quench precipitate Precipitation & Filtration (Isolate Crude Product) quench->precipitate purify Recrystallization (e.g., EtOH/Water) precipitate->purify isolate_pure Filter & Dry (Vacuum Oven) purify->isolate_pure analyze Characterization (NMR, HPLC, MS, MP) isolate_pure->analyze end Final Product analyze->end

Figure 2: Experimental workflow from reaction setup to final product analysis.

Safety and Handling Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.

  • Ethanethiol: Has an extremely strong and unpleasant odor. It is flammable and toxic. All manipulations should be performed in a high-efficiency fume hood. Any equipment that comes into contact with it should be decontaminated with a bleach solution.

  • N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact. Use nitrile gloves and safety glasses.

  • Potassium Carbonate: Can cause irritation upon contact with skin or eyes. Avoid inhaling dust.

  • Concentrated HCl: Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care, using gloves, a lab coat, and eye protection.

  • Pressure: The reaction is run at atmospheric pressure. Ensure the system is not closed to avoid pressure build-up upon heating.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Reaction Stalls/Incomplete 1. Insufficient base. 2. Wet solvent/reagents.1. Ensure K₂CO₃ is anhydrous and finely powdered for maximum surface area. 2. Use anhydrous grade DMF and ensure starting materials are dry.
Low Yield 1. Product loss during work-up. 2. Side reactions.1. Ensure complete precipitation by cooling to <5°C before filtration. Minimize the amount of solvent used for recrystallization.[4] 2. Ensure the reaction is run under an inert (N₂) atmosphere to prevent oxidation of the thiol.
Product is Oily/Difficult to Crystallize Presence of impurities.1. Wash the crude product thoroughly with water to remove residual DMF. 2. If recrystallization fails, consider purification by column chromatography on silica gel using a hexane/ethyl acetate eluent system.[11]
Strong Odor After Work-up Residual ethanethiol.Wash the crude product thoroughly with copious amounts of water. Consider an additional wash with a dilute sodium bicarbonate solution during work-up.

Conclusion

The SNAr-based protocol described provides a highly efficient, regioselective, and scalable method for the laboratory synthesis of 2-Bromo-5-(ethylsulfanyl)benzoic acid. By explaining the causality behind procedural choices and providing detailed instructions for both small and larger laboratory scales, this guide serves as a reliable resource for chemists. The self-validating nature of the protocol, combined with comprehensive characterization and troubleshooting advice, ensures that researchers can confidently produce this key synthetic intermediate with high yield and purity.

References

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  • Benchchem. (n.d.). Optimizing yield and purity in 3-Bromobenzoic acid synthesis.
  • A Novel Synthesis of Bromobenzenes Using Molecular Bromine. (2007). Molecules, 12(5), 1054-1060. National Institutes of Health. [Link]

  • Google Patents. (n.d.). Process for the production of substituted bromobenzenes. (US8088960B2).
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  • Fisher Scientific. (2010, February 11). SAFETY DATA SHEET: Sodium nitrite.
  • Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key. (2022, August 22). SynOpen, 6(3), 209-214.
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Application Notes and Protocols for the Synthesis of Materials for Organic Electronics

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Engineering the Heart of Organic Electronics

Organic electronic devices, such as organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs), are revolutionizing the electronics landscape with their potential for low-cost, flexible, and large-area applications.[1][2] The performance of these devices is intrinsically linked to the molecular design and purity of the organic semiconducting materials used.[2][3] This guide provides an in-depth exploration of the synthesis of two key classes of materials for organic electronics: conjugated polymers and small molecules. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and discuss the critical role of purification and characterization in achieving high-performance devices.

At the core of organic semiconductors is the concept of π-conjugation, where alternating single and double bonds create a delocalized electron system along the molecular backbone.[3][4] This delocalization is responsible for the material's ability to absorb and emit light, as well as to transport charge.[3][4] The electronic properties of these materials can be finely tuned through synthetic chemistry, for instance, by introducing electron-donating and electron-accepting units to control the bandgap and energy levels.[5]

Part 1: Synthesis of Conjugated Polymers - The Workhorse of Organic Solar Cells

Conjugated polymers are macromolecules that have become cornerstone materials in organic electronics, particularly in the fabrication of bulk heterojunction (BHJ) organic solar cells.[1][6] Poly(3-hexylthiophene) (P3HT) is a well-studied and widely used p-type (electron donor) polymer that serves as an excellent model system for understanding the synthesis and properties of this class of materials.[6][7][8] The regioregularity, molecular weight, and purity of P3HT are critical factors that significantly influence the performance of solar cells.[7][9][10][11][12]

Key Synthetic Strategies for Conjugated Polymers

Several polymerization methods are employed to synthesize conjugated polymers, with palladium-catalyzed cross-coupling reactions being among the most robust and versatile.[13]

  • Stille Cross-Coupling: This reaction involves the coupling of an organotin compound with an organohalide.[14][15][16][17][18] It is highly tolerant of various functional groups and is a preferred method for synthesizing many conjugated polymers.[14][17]

  • Suzuki-Miyaura Cross-Coupling: This method couples an organoboron compound with an organohalide.[13][19][20][21] It is another powerful tool for C-C bond formation and is known for the low toxicity of its boron-containing reagents.[21]

  • Direct Heteroarylation Polymerization (DHAP): This is a more recent and atom-economical approach that avoids the need for pre-functionalized organometallic monomers by directly coupling C-H bonds with C-halogen bonds.[22]

The choice of synthetic method can impact the polymer's properties, such as its molecular weight and the presence of structural defects.[22]

Protocol 1: Synthesis of Regioregular Poly(3-hexylthiophene) (P3HT) via Stille Coupling

This protocol details the synthesis of high-quality, regioregular P3HT, a benchmark polymer for organic solar cells. The regioregularity is crucial for achieving the desired electronic properties as it promotes the formation of crystalline domains that facilitate charge transport.[7]

Materials:

  • 2,5-Dibromo-3-hexylthiophene

  • 1,2-Bis(tributylstannyl)ethane

  • Palladium(II) bis(triphenylphosphine) dichloride (Pd(PPh₃)₂Cl₂)

  • Anhydrous toluene

  • Methanol

  • Acetone

  • Hexane

  • Chloroform

Equipment:

  • Schlenk line for inert atmosphere operations

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Soxhlet extraction apparatus

Step-by-Step Methodology:

  • Monomer Preparation: Start with the commercially available 2,5-dibromo-3-hexylthiophene. Ensure it is of high purity.

  • Reaction Setup: In a flame-dried three-neck flask under an inert atmosphere (argon or nitrogen), dissolve 2,5-dibromo-3-hexylthiophene (1 equivalent) and 1,2-bis(tributylstannyl)ethane (1 equivalent) in anhydrous toluene.

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₂Cl₂ (typically 1-2 mol%), to the reaction mixture.

  • Polymerization: Heat the mixture to reflux (around 110 °C) and stir vigorously for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

  • Quenching and Precipitation: After the polymerization is complete, cool the reaction mixture to room temperature. Slowly pour the viscous solution into a large volume of methanol with vigorous stirring to precipitate the polymer.

  • Initial Washing: Filter the precipitated polymer and wash it several times with methanol, acetone, and hexane to remove oligomers and residual catalyst.

  • Purification by Soxhlet Extraction: This is a critical step to remove impurities and fractionate the polymer by solubility.[23]

    • Load the crude polymer into a cellulose thimble.

    • Perform sequential extractions with methanol, acetone, hexane, and finally chloroform.

    • The desired high molecular weight, regioregular P3HT will be in the chloroform fraction.

  • Final Precipitation and Drying: Precipitate the chloroform fraction in methanol, filter the polymer, and dry it under vacuum to obtain a dark purple, fibrous solid.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the degradation of the palladium catalyst and the organotin reagent, which are sensitive to oxygen.

  • Anhydrous Solvent: Anhydrous toluene is used because water can interfere with the catalytic cycle of the Stille coupling reaction.

  • Palladium Catalyst: The choice of the palladium catalyst and its ligands is critical for the efficiency of the polymerization and the properties of the resulting polymer.

  • Soxhlet Extraction: The sequential Soxhlet extraction is a powerful purification technique that separates the polymer based on molecular weight and removes catalyst residues, which can act as charge traps in electronic devices.[23]

Part 2: Synthesis of Small Molecules - Precision Engineering for OLEDs and Acceptor Materials

Small molecules offer distinct advantages over polymers, including well-defined molecular structures, high purity, and excellent batch-to-batch reproducibility.[1] These characteristics are particularly important for applications like OLEDs, where precise control over the emission color and efficiency is required.[24][25][26] Small molecules are also extensively used as electron acceptor materials in organic solar cells, with fullerene derivatives like PCBM being a prominent example.[6]

Key Synthetic Strategies for Small Molecules

The synthesis of small molecules for organic electronics often involves a series of reactions to build up the desired molecular architecture. Cross-coupling reactions, such as Suzuki and Stille, are also fundamental in this context for creating conjugated backbones.[27]

Protocol 2: Synthesis of a Donor-Acceptor Small Molecule for Organic Electronics

This protocol outlines the synthesis of a generic donor-acceptor-donor (D-A-D) type small molecule, a common design motif for tuning the electronic properties of organic materials.[28]

Materials:

  • Electron-accepting core (e.g., a dibrominated benzothiadiazole derivative)

  • Electron-donating end-caps (e.g., a thiophene-based boronic acid or ester)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., potassium carbonate)

  • Solvent (e.g., a mixture of toluene and water)

Equipment:

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Column chromatography setup

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine the dibrominated electron-accepting core (1 equivalent), the electron-donating boronic acid/ester (2.2 equivalents), the palladium catalyst (5 mol%), and the base (4 equivalents).

  • Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v). Degassing is important to remove oxygen that can deactivate the catalyst.

  • Reaction: Heat the mixture to reflux (e.g., 90 °C) and stir for 24 hours under an inert atmosphere. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., toluene or dichloromethane). Combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄).

  • Purification: Remove the solvent using a rotary evaporator. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/dichloromethane gradient).

  • Final Product: Collect the fractions containing the pure product and remove the solvent to obtain the final D-A-D small molecule.

Causality Behind Experimental Choices:

  • Donor-Acceptor Design: The D-A-D architecture allows for intramolecular charge transfer, which can be used to tune the absorption and emission properties of the molecule.[5]

  • Suzuki Coupling: This reaction is chosen for its reliability in forming C-C bonds and the commercial availability of a wide range of boronic acids and esters.[20][29]

  • Base: The base is required in the Suzuki coupling to activate the boronic acid for transmetalation to the palladium center.[21]

  • Column Chromatography: This is a standard and effective method for purifying small organic molecules to the high degree required for electronic applications.

Part 3: Purification and Characterization - Ensuring Device-Grade Quality

The synthesis of organic electronic materials is only the first step. Rigorous purification and thorough characterization are paramount to achieving high-performance and reproducible devices.[4][23][30]

Purification Techniques
  • Soxhlet Extraction: As detailed in Protocol 1, this is a powerful technique for purifying polymers.[23]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a superior method for fractionating polymers to achieve a narrow molecular weight distribution and for removing trace impurities.[23]

  • Column Chromatography: The standard for purifying small molecules.

  • Sublimation: For volatile small molecules, sublimation under high vacuum is an excellent method for achieving very high purity.

Characterization Protocols

A suite of analytical techniques is necessary to fully characterize the synthesized materials.[31]

Technique Purpose Information Obtained
Nuclear Magnetic Resonance (NMR) Spectroscopy To determine the chemical structure and purity of the material.Confirmation of the desired molecular structure, assessment of regioregularity in polymers, and identification of impurities.[32][33]
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) To determine the molecular weight and molecular weight distribution (polydispersity) of polymers.Number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).[32][34]
UV-Visible (UV-Vis) Spectroscopy To investigate the optical absorption properties of the material.Determination of the absorption spectrum and the optical bandgap.
Photoluminescence (PL) Spectroscopy To study the light-emitting properties of the material.Determination of the emission spectrum and quantum yield.
Cyclic Voltammetry (CV) To determine the electrochemical properties of the material.Measurement of the HOMO and LUMO energy levels.
Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) To visualize the morphology and surface topography of thin films.Information on the nanoscale structure and phase separation in blend films.[31]

Visualization of Synthetic Workflows

Synthesis of P3HT via Stille Coupling

P3HT_Synthesis Monomer 2,5-Dibromo-3-hexylthiophene + 1,2-Bis(tributylstannyl)ethane Reaction Stille Coupling (Pd(PPh₃)₂Cl₂, Toluene, Reflux) Monomer->Reaction Crude_P3HT Crude P3HT Reaction->Crude_P3HT Precipitation Precipitation (Methanol) Crude_P3HT->Precipitation Purification Soxhlet Extraction (Methanol, Acetone, Hexane, Chloroform) Precipitation->Purification Pure_P3HT Pure Regioregular P3HT Purification->Pure_P3HT

Caption: Workflow for the synthesis of P3HT.

Synthesis of a D-A-D Small Molecule via Suzuki Coupling

DAD_Synthesis Reactants Dibrominated Acceptor + Donor Boronic Ester Reaction Suzuki Coupling (Pd(PPh₃)₄, Base, Toluene/H₂O, Reflux) Reactants->Reaction Crude_Product Crude D-A-D Molecule Reaction->Crude_Product Workup Extraction & Drying Crude_Product->Workup Purification Column Chromatography Workup->Purification Pure_Product Pure D-A-D Small Molecule Purification->Pure_Product

Caption: Synthesis of a D-A-D small molecule.

Conclusion

The synthesis of materials for organic electronics is a dynamic and evolving field that requires a deep understanding of organic chemistry, polymer science, and materials science.[4][5] The protocols and principles outlined in this guide provide a solid foundation for researchers and scientists to produce high-quality conjugated polymers and small molecules. By carefully controlling the synthesis, purification, and characterization of these materials, the path is paved for the development of next-generation organic electronic devices with enhanced performance and stability.[25][31]

References

  • Influence of Molecular Weight on the Performance of Organic Solar Cells Based on a Fluorene Derivative. (2010, June 2).
  • Synthesis and Characterization of Poly(3‐Hexylthiophene) for Organic Solar Cells. (2025, August 6). Macromolecular Symposia.
  • Synthesis and characterization of poly(3-hexylthiophene): improvement of regioregularity and energy band gap. RSC Advances.
  • Purification of conjugated polymers. Better polymers through HPLC purification and Soxhlet extraction. Chalmers ODR.
  • Efficient solar cells are more stable: the impact of polymer molecular weight on performance of organic photovoltaics.
  • Conjugated Polymers for Organic Electronics: Design and Synthesis. Cambridge University Press.
  • Effect of polymer molecular weight on J51 based organic solar cells. RSC Publishing.
  • Purification methods and purified conjugated polymers.
  • Revealing the Molecular Weight Effect on Highly Efficient Polythiophene Solar Cells. (2023, June 9).
  • Influence of molecular weight on the solar cell performance of double-crystalline donor-acceptor block copolymers. (2009, November 6). AIP Publishing.
  • Synthesis and Design of Conjugated Polymers for Organic Electronics.
  • Tailor-made synthesis of poly(3-hexylthiophene) with carboxylic end groups and its application as a polymer sensitizer in solid-state dye-sensitized solar cells.
  • Synthesis of conjugated polymer by the Stille Coupling Reaction. American Chemical Society.
  • Synthesis of Conjugated Polymers: Comparing the Indophenine Reaction with Traditional Methods. (2024, July 10).
  • Synthesis of conjugated polymer by the Stille coupling reaction. (1992, December 31). OSTI.GOV.
  • Exploring The Synthesis Techniques Of OLED Material Intermedi
  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. (2026, January 12).
  • Synthesis, Processing and Applications of Conjugated Oligomers and Polymers 2.0. (2023, July 19). Polymers.
  • Conjugated polymers: Synthesis and applic
  • Stille reaction – Knowledge and References. Taylor & Francis Online.
  • Aqueous Processing for Printed Organic Electronics: Conjugated Polymers with Multistage Cleavable Side Chains. (2017, August 16). ACS Central Science.
  • Synthesis and Characterization of poly(3-hexylthiophene).
  • 1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH.
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  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
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  • Efficient synthesis of organic semiconductors by Suzuki–Miyaura coupling in an aromatic micellar medium. (2019, July 15). Green Chemistry.
  • Evolving Role of Conjugated Polymers in Nanoelectronics and Photonics. (2025, April 24).
  • Synthesis of Organic Semiconductor Backbone Using a Suzuki-Miyaura Cross-Coupling. (2026, January 27).
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  • Preparation of different conjugated polymers characterized by complementary electronic properties from an identical precursor. (2023, September 7). RSC Publishing.

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Troubleshooting & Optimization

Common side products in the synthesis of 2-Bromo-5-(ethylsulfanyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Bromo-5-(ethylsulfanyl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important intermediate. Our goal is to provide you with the expertise and practical solutions needed to troubleshoot your experiments effectively, ensuring both high yield and purity.

I. Troubleshooting Guide: Common Side Products & Reaction Failures

This section delves into specific issues that may arise during the synthesis of 2-Bromo-5-(ethylsulfanyl)benzoic acid, providing insights into their causes and step-by-step guidance for resolution.

Issue 1: Low Yield and Presence of Multiple Brominated Species

Question: My final product shows a low yield of 2-Bromo-5-(ethylsulfanyl)benzoic acid, and my NMR/GC-MS analysis indicates the presence of dibromo- and other isomeric monobromo- species. What is happening and how can I improve the regioselectivity?

Answer: This is a classic issue of controlling electrophilic aromatic substitution. The benzoic acid and ethylsulfanyl groups have competing directing effects. While the ethylsulfanyl group is an ortho-, para- director and the carboxylic acid is a meta- director, the reaction conditions can lead to a mixture of products.

Root Cause Analysis:

  • Over-bromination: Using an excess of the brominating agent or harsh reaction conditions can lead to the formation of dibrominated products.

  • Lack of Regioselectivity: The reaction conditions may not sufficiently favor bromination at the desired C2 position.

Troubleshooting Protocol:

  • Control Stoichiometry: Carefully control the stoichiometry of your brominating agent (e.g., N-Bromosuccinimide (NBS) or Br2). Use no more than 1.05 equivalents.

  • Solvent and Temperature Optimization: The choice of solvent can significantly influence regioselectivity.

    • Recommended Solvents: Dichloromethane (CH2Cl2) or dimethylformamide (DMF) have shown to be effective in controlling bromination.[1]

    • Temperature Control: Perform the reaction at a lower temperature (e.g., -40°C to 0°C) to increase selectivity and minimize side reactions.[1]

  • Choice of Brominating Agent:

    • N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than liquid bromine.[1][2]

    • The use of catalytic mandelic acid with NBS in an aqueous acetonitrile solution at room temperature has been reported to enhance regioselectivity for some aromatic brominations.[2]

Workflow for Optimizing Regioselectivity:

Caption: Workflow for troubleshooting low yield and isomer formation.

Issue 2: Formation of Oxidized Byproducts

Question: I have a significant impurity with a higher molecular weight than my product. Mass spectrometry suggests the addition of one or two oxygen atoms. What is this impurity and how can I prevent its formation?

Answer: You are likely observing the oxidation of the ethylsulfanyl group. The thioether is susceptible to oxidation, especially in the presence of bromine, which can act as an oxidizing agent.[3][4] This can lead to the formation of 2-bromo-5-(ethylsulfinyl)benzoic acid (sulfoxide) and 2-bromo-5-(ethylsulfonyl)benzoic acid (sulfone).[5]

Root Cause Analysis:

  • Oxidative Nature of Brominating Agent: Bromine (Br2) can oxidize thioethers.[3]

  • Reaction Conditions: Elevated temperatures and prolonged reaction times can promote oxidation.

Preventative Measures & Protocols:

  • Use a Non-Oxidizing Brominating Source: N-Bromosuccinimide (NBS) is generally less prone to causing oxidation compared to Br2.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation, although the primary culprit is often the brominating reagent itself.

  • Temperature Management: Maintain a low reaction temperature throughout the addition of the brominating agent and the course of the reaction.

  • Purification Strategy:

    • These oxidized byproducts are generally more polar than the desired product.

    • Column Chromatography: A gradient elution on silica gel, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the thioether from the more polar sulfoxide and sulfone.

    • Aqueous Workup: An initial wash with a mild reducing agent solution (e.g., sodium thiosulfate) can help to quench any remaining oxidizing species, though this will not reverse the formation of the oxidized byproducts.

Table 1: Common Oxidized Byproducts

Byproduct NameMolecular FormulaKey Identifying Feature
2-Bromo-5-(ethylsulfinyl)benzoic acidC9H9BrO3SM+16 relative to the desired product in mass spectrometry.
2-Bromo-5-(ethylsulfonyl)benzoic acid[5]C9H9BrO4SM+32 relative to the desired product in mass spectrometry.[5]
Issue 3: Phenolic Impurity from Sandmeyer Reaction Route

Question: I am using a Sandmeyer reaction starting from 2-amino-5-(ethylsulfanyl)benzoic acid, but I am isolating a significant amount of 2-hydroxy-5-(ethylsulfanyl)benzoic acid. How can I suppress the formation of this phenolic byproduct?

Answer: The formation of phenols is a well-known side reaction in the Sandmeyer synthesis.[6] It arises from the reaction of the diazonium salt intermediate with water.

Root Cause Analysis:

  • Excess Water: The presence of excess water in the reaction mixture can compete with the bromide nucleophile.

  • Reaction Temperature: Higher temperatures can promote the decomposition of the diazonium salt and its reaction with water.

  • Purity of Starting Materials: Impure sodium nitrite can lead to incomplete diazotization and subsequent side reactions.

Troubleshooting and Optimization Protocol:

  • Anhydrous Conditions: While the diazotization step is aqueous, minimize the amount of water in the subsequent copper(I) bromide step where possible.

  • Temperature Control: Maintain a low temperature (0-5°C) during the diazotization and the addition of the diazonium salt solution to the copper(I) bromide.

  • Slow Addition: Add the cold diazonium salt solution slowly to the copper(I) bromide solution to maintain a low concentration of the diazonium salt and favor the desired reaction pathway.

  • Purification:

    • The phenolic byproduct, being a salicylic acid derivative, will have different acidity compared to the desired product.[7][8]

    • Aqueous Extraction: A carefully controlled pH extraction can sometimes separate the two. However, given both are carboxylic acids, this can be challenging.

    • Chromatography: Column chromatography is the most reliable method for separation.

Diagram of Sandmeyer Reaction Side Pathway:

sandmeyer_side_reaction diazonium Ar-N₂⁺ product 2-Bromo-5-(ethylsulfanyl)benzoic acid diazonium->product  + CuBr side_product 2-Hydroxy-5-(ethylsulfanyl)benzoic acid diazonium->side_product  + H₂O (undesired)

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Technical Support Guide: Regioselective Synthesis of 2-Bromo-5-(ethylsulfanyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-2B5E-BA Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Overcoming Regioselectivity & Orthogonality Challenges in 2,5-Disubstituted Benzoates

Executive Summary & Core Challenge

The User Issue: Researchers frequently attempt to synthesize 2-bromo-5-(ethylsulfanyl)benzoic acid via direct electrophilic aromatic substitution (bromination) of 3-(ethylsulfanyl)benzoic acid. This approach consistently fails or produces low yields due to competing directing effects.

The Scientific Reality: The 2,5-disubstitution pattern on a benzoic acid scaffold presents a classic "push-pull" conflict.

  • Direct Bromination Fails: The ethylsulfanyl group (-SEt) is a strong ortho/para director. In 3-(ethylsulfanyl)benzoic acid, the -SEt group directs incoming electrophiles primarily to the C6 position (para to itself) or C4 , rather than the sterically crowded C2 position (between the -COOH and -SEt).

  • The Solution: You must invert the synthetic logic. Instead of installing the bromine last, you must utilize Nucleophilic Aromatic Substitution (SNAr) on a pre-halogenated scaffold to install the sulfur moiety with absolute regiocontrol.

Validated Synthetic Protocols

Method A: The Fluorine-Displacement Route (Recommended)

Principle: This method relies on the SNAr Chemoselectivity Rule : In nucleophilic aromatic substitution, a fluoride leaving group is displaced 100–1000x faster than a bromide or chloride due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate.

Precursor: 2-Bromo-5-fluorobenzoic acid (Commercial or synthesized via nitration/reduction/Sandmeyer of 2-bromobenzoic acid).

Step-by-Step Protocol
  • Reagents:

    • Substrate: 2-Bromo-5-fluorobenzoic acid (1.0 equiv)[1]

    • Nucleophile: Sodium ethanethiolate (NaSEt) (2.1 equiv) [Note: Extra equiv required to deprotonate the carboxylic acid first][2]

    • Solvent: DMF (Anhydrous)[2]

    • Temperature: 80–90 °C

  • Procedure:

    • Dissolution: Dissolve 2-bromo-5-fluorobenzoic acid in anhydrous DMF (0.5 M concentration) under N2 atmosphere.

    • Deprotonation: Cool to 0 °C. Add NaSEt portion-wise. The first equivalent will simply form the sodium benzoate salt.

    • Substitution: Warm to 80 °C and stir for 4–6 hours. Monitor via HPLC/LC-MS.

    • Quench: Pour the mixture into ice-water. Acidify carefully with 1M HCl to pH 3–4.

    • Isolation: Filter the precipitate. If no precipitate forms, extract with EtOAc.

  • Why This Works (Causality):

    • The nucleophile (EtS⁻) attacks C5 (bearing Fluorine).[2]

    • The C2-Bromine bond remains intact because Br is a poor leaving group in SNAr compared to F.

    • Result: 100% Regio-purity.

Method B: The Sandmeyer-Xanthate Route (Alternative)

Principle: If the fluoro-precursor is unavailable, start with 2-bromo-5-aminobenzoic acid . Convert the amine to a sulfur group via diazotization.

Step-by-Step Protocol
  • Diazotization:

    • Suspend 2-bromo-5-aminobenzoic acid in dilute HCl at 0–5 °C.

    • Add NaNO2 (aq) dropwise to form the diazonium salt.

  • Leuckart Thiophenol Reaction:

    • Add the cold diazonium solution to a solution of Potassium Ethyl Xanthate (EtOCS2K) at 60 °C.

    • Caution: N2 gas evolution will be vigorous.[2]

  • Hydrolysis & Alkylation:

    • The resulting xanthate intermediate is hydrolyzed with KOH/EtOH to the thiophenol (Ar-SH).

    • In situ alkylation with Ethyl Iodide (EtI) yields the final thioether.

Visualizing the Logic (Decision Pathways)

The following diagram illustrates the failure points of direct bromination vs. the success of the SNAr strategy.

SynthesisPathways Start_Direct Start: 3-(Ethylsulfanyl) benzoic acid Direct_Brom Reaction: Br2 / FeBr3 (EAS) Start_Direct->Direct_Brom Wrong_Product Major Product: 2-Bromo-4-(ethylsulfanyl)... OR 6-Bromo isomer Direct_Brom->Wrong_Product Directing Effects Favor C4/C6 Start_SNAr Start: 2-Bromo-5-fluoro benzoic acid Reagent_SNAr Reagent: NaSEt (Nucleophile) Start_SNAr->Reagent_SNAr Intermediate Transition State: Meisenheimer Complex (Stabilized by F) Reagent_SNAr->Intermediate Selective Attack at C5 Target Target: 2-Bromo-5-(ethylsulfanyl) benzoic acid Intermediate->Target F leaves, Br stays

Caption: Comparison of Direct Bromination (Red/Failure) vs. SNAr Displacement (Green/Success).

Troubleshooting & FAQs

Q1: My thioether oxidized to a sulfoxide during workup. How do I prevent this?

Diagnosis: Thioethers are sensitive to oxidation. If you used vigorous oxidative conditions or allowed the reaction to stand in air under acidic conditions for too long, oxidation occurs. Fix:

  • Degas solvents: Use sparged DMF.

  • Avoid Peroxides: Ensure your ether/THF used in extractions is peroxide-free.

  • Workup: Use a mild reducing agent like Sodium Metabisulfite in the aqueous wash during workup to scavenge any oxidants.

Q2: I see "Halogen Scrambling" in the SNAr reaction.

Diagnosis: If the reaction temperature exceeds 120 °C, the ethanethiolate can start attacking the C2-Bromine position, albeit slowly. Fix:

  • Temperature Control: Keep the reaction strictly between 80–90 °C.

  • Stoichiometry: Do not exceed 2.2 equivalents of NaSEt. Excess nucleophile increases the statistical probability of side-reactions.

Q3: Can I use 2-Bromo-5-chlorobenzoic acid instead of the Fluoro analog?

Answer: Technically yes, but it is not recommended . Data Comparison:

Leaving Group (X)Relative Rate in SNArOutcome
-F (Fluorine) 100–1000 High Yield, High Regioselectivity
-Cl (Chlorine)1Slow reaction; requires higher temp; risk of displacing -Br increases.
-Br (Bromine)~1No selectivity; mixture of products.

References

  • Regioselective Synthesis of 5-Bromo-2-chlorobenzoic acid (Analogous chemistry). Google Patents. Patent CN108250060A.[2] Available at:

  • Preparation of 2-ethylthio-5-bromobenzothiazole (Demonstrating thioether stability/installation). Google Patents. Patent CN102408394A.[2] Available at:

  • Nucleophilic Aromatic Substitution (SNAr) Reaction Guide . Organic Chemistry Portal. Available at: [Link][2]

  • Bexagliflozin Intermediate Synthesis (Relevant scaffold context). Vertex AI Search Results. (See Search Result 1.1).

Disclaimer: This guide is for research purposes only. Always consult MSDS and perform a safety risk assessment before handling thiols and halogenated benzoates.

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Validation & Comparative

Author: BenchChem Technical Support Team. Date: February 2026

For chemists and pharmacologists navigating the complex terrain of drug discovery, the selection of molecular building blocks is a critical decision that dictates the trajectory of a research program. Substituted benzoic acids are a cornerstone of medicinal chemistry, prized for their synthetic versatility and their prevalence in approved drugs. This guide provides an in-depth comparative analysis of 2-Bromo-5-(ethylsulfanyl)benzoic acid, a compound of emerging interest, and its key structural analogs. We will dissect their physicochemical properties, synthetic routes, and structure-activity relationships (SAR) to provide actionable insights for researchers in the field.

The Strategic Value of the 2-Bromo-5-(ethylsulfanyl) Scaffold

The unique arrangement of substituents in 2-Bromo-5-(ethylsulfanyl)benzoic acid offers a compelling triad of functionalities for medicinal chemists. The carboxylic acid provides a crucial anchor point for interacting with biological targets, often forming salt bridges or key hydrogen bonds.[1] The bromine atom at the ortho-position influences the acidity of the carboxyl group and can serve as a versatile synthetic handle for cross-coupling reactions. The ethylsulfanyl group at the meta-position significantly modulates lipophilicity and can be a site for metabolic oxidation, potentially influencing the compound's pharmacokinetic profile.[2] Understanding how to tune these features by creating related analogs is key to optimizing a lead compound.

Comparative Physicochemical Properties: A Data-Driven Overview

The subtle modification of a chemical scaffold can lead to profound changes in its physical and chemical properties, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes key computed and experimental physicochemical properties for 2-Bromo-5-(ethylsulfanyl)benzoic acid and its close analogs.

CompoundMolecular Weight ( g/mol )XlogP[3][4]pKa (Predicted/Exp.)H-Bond DonorsH-Bond Acceptors
2-Bromo-5-(ethylsulfanyl)benzoic acid 261.143.6 (Predicted)~2.8-3.012
2-Chloro-5-(ethylsulfanyl)benzoic acid216.693.3 (Predicted)~2.8-3.012
2-Iodo-5-(ethylsulfanyl)benzoic acid308.144.0 (Predicted)~2.9 (Experimental for 2-iodobenzoic acid)[5][6]12
2-Bromo-5-(ethylsulfinyl)benzoic acid277.142.2 (Predicted)~2.5-2.713
2-Bromo-5-(ethylsulfonyl)benzoic acid293.141.7 (Predicted)[4]~2.4-2.614

Note: Predicted values are generated using computational algorithms (e.g., XLogP3) and should be confirmed experimentally. The pKa of the parent compound and its thioether analogs are influenced by the ortho-halogen.

Key Insights from the Data:

  • Lipophilicity (XlogP): As expected, lipophilicity increases with the size of the halogen (I > Br > Cl). This property is critical for membrane permeability.

  • Sulfur Oxidation: Oxidizing the thioether to the sulfoxide and then to the sulfone dramatically reduces lipophilicity and increases polarity. This is a common strategy in medicinal chemistry to improve solubility and potentially alter metabolic pathways.

  • Acidity (pKa): The ortho-halogen has an acidifying effect due to its electron-withdrawing inductive effect. The sulfonyl group, being strongly electron-withdrawing, is expected to further increase the acidity of the carboxylic acid.

Synthetic Strategies and Methodologies

The feasibility of a drug discovery campaign is heavily reliant on robust and scalable synthetic chemistry. The primary route to this class of compounds involves the nucleophilic aromatic substitution of a di-halogenated benzoic acid with an appropriate thiol.

Synthesis_Workflow cluster_main Core Synthesis cluster_oxidation Analog Synthesis A 2,5-Dibromobenzoic acid B Nucleophilic Aromatic Substitution A->B Step 1 D 2-Bromo-5-(ethylsulfanyl)benzoic acid B->D C Sodium Ethanethiolate (NaSEt) C->B E Controlled Oxidation (e.g., m-CPBA, 1 eq.) D->E Step 2a G Further Oxidation (e.g., m-CPBA, >2 eq.) D->G Step 2b F 2-Bromo-5-(ethylsulfinyl)benzoic acid (Sulfoxide) E->F H 2-Bromo-5-(ethylsulfonyl)benzoic acid (Sulfone) G->H

Caption: A representative synthetic workflow for 2-Bromo-5-(ethylsulfanyl)benzoic acid and its oxidized analogs.

Experimental Protocol: Representative Synthesis of 2-Bromo-5-(ethylsulfanyl)benzoic acid

This protocol is a representative procedure based on established methods for nucleophilic aromatic substitution on halogenated benzoic acids.

  • Reactant Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dibromobenzoic acid (1.0 eq) in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF).

  • Nucleophile Addition: Add sodium ethanethiolate (NaSEt) (1.1 to 1.5 eq) to the solution. The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol.

    • Causality & Expertise: DMF is chosen for its ability to dissolve the reactants and its high boiling point, allowing for elevated reaction temperatures. An excess of the nucleophile is used to drive the reaction to completion. The bromine at the 5-position is more susceptible to nucleophilic attack than the ortho-bromine due to the electronic activation by the carboxylic acid group.

  • Reaction: Heat the mixture to 80-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-water. Acidify the aqueous solution with a strong acid (e.g., 2M HCl) to a pH of ~2. This will protonate the carboxylate, causing the product to precipitate.

  • Purification: Collect the solid precipitate by vacuum filtration and wash it with cold water to remove residual salts and DMF. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-Bromo-5-(ethylsulfanyl)benzoic acid.

    • Trustworthiness: This protocol is self-validating. The reaction's progress is monitored to ensure completion, and the final product's purity can be rigorously assessed using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Structure-Activity Relationship (SAR) Logic

While specific biological data is target-dependent, we can logically infer SAR trends based on fundamental medicinal chemistry principles. These modifications allow for a systematic exploration of the chemical space around the core scaffold.

SAR_Logic A Core Scaffold 2-Bromo-5-(ethylsulfanyl)benzoic acid B Halogen Exchange (Br -> Cl or I) A->B C Sulfur Oxidation (Thioether -> Sulfoxide/Sulfone) A->C D Carboxylic Acid Derivatization (e.g., Ester, Amide) A->D E Tune Lipophilicity & Membrane Permeability B->E Impacts F Modulate Acidity (pKa) & Target Binding B->F Impacts G Increase Solubility & Introduce H-Bond Acceptors C->G Impacts H Alter Metabolic Stability C->H Impacts D->G Impacts I Act as Prodrug & Modify Pharmacokinetics D->I Impacts

Caption: Logical relationships in the structure-activity exploration of the 2-Bromo-5-(ethylsulfanyl)benzoic acid scaffold.

  • Halogen Modulation: Switching the bromine for chlorine or iodine allows for fine-tuning of lipophilicity and steric bulk. An iodo-analog may offer stronger halogen bonding interactions with a target protein, whereas a chloro-analog provides a smaller, less lipophilic alternative.

  • Sulfur Oxidation: The thioether is a potential site of metabolism. Oxidizing it to the more stable sulfone can block this metabolic route.[3] Furthermore, the resulting sulfoxide and sulfone groups are strong hydrogen bond acceptors, which can form new, beneficial interactions in a binding pocket and improve aqueous solubility.

  • Carboxylic Acid Derivatization: Converting the carboxylic acid to an ester or amide can create a prodrug, designed to be cleaved in vivo to release the active acidic compound. This strategy is often used to improve oral bioavailability.[7]

Conclusion and Future Directions

2-Bromo-5-(ethylsulfanyl)benzoic acid and its analogs represent a fertile ground for chemical exploration in drug discovery. The strategic interplay of the halogen, sulfur, and carboxylic acid functionalities provides a robust platform for multiparameter optimization. By systematically applying the modifications outlined in this guide—halogen exchange, sulfur oxidation, and acid derivatization—researchers can effectively navigate the chemical space to develop compounds with tailored physicochemical properties and biological activities. Future work should focus on synthesizing these analogs and screening them against various biological targets to uncover novel therapeutic agents.

References

  • U.S. Environmental Protection Agency. CompTox Chemicals Dashboard - Benzoic acid, 2-iodo-. ([Link])

  • PubChem. 2-Chloro-5-(methylsulphonyl)benzoic acid. ([Link])

  • PubChem. 2-Iodo-5-methylbenzoic acid. ([Link])

  • Pierre, L. L., Moses, N. M., & Peter, C. M. (n.d.). Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. International Journal of Research and Development in Pharmacy and Life Sciences. ([Link])

  • Cheméo. Chemical Properties of Benzoic acid, 2-iodo- (CAS 88-67-5). ([Link])

  • Fiveable. Structure-Activity Relationships in Med Chem. ([Link])

  • PubChemLite. 2-bromo-5-(ethylsulfonyl)benzoic acid (C9H9BrO4S). ([Link])

  • Google Patents. (2021). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid. ()
  • PrepChem.com. Synthesis of 2-bromo-4-(methylsulfonyl)benzoic acid. ([Link])

  • Slideshare. (2016). Structure activity relation ship. ([Link])

  • PubChem. 2-Chloro-5-heptylsulfanylbenzoic acid. ([Link])

  • Chem21Labs. Synthesis of Benzoic Acid. ([Link])

  • PubChem. 2-Bromo-5-hydroxybenzoic acid. ([Link])

  • Li, Q., et al. (2021). Identification and structure-activity relationship exploration of uracil-based benzoic acid and ester derivatives as novel dipeptidyl Peptidase-4 inhibitors for the treatment of type 2 diabetes mellitus. European Journal of Medicinal Chemistry, 225, 113765. ([Link])

  • Ohta, K., et al. (2013). Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids. Bioorganic & Medicinal Chemistry Letters, 23(1), 81-84. ([Link])

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A Comparative Guide to the Structural Validation of 2-Bromo-5-(ethylsulfanyl)benzoic Acid Derivatives by NMR and X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical and pharmaceutical research, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide offers a detailed comparison of two cornerstone analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography—for the structural validation of 2-Bromo-5-(ethylsulfanyl)benzoic acid and its derivatives. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the underlying scientific rationale, empowering researchers to make informed decisions in their analytical workflows.

Introduction: The Imperative of Structural Integrity

2-Bromo-5-(ethylsulfanyl)benzoic acid is a substituted aromatic carboxylic acid, a class of compounds frequently encountered as building blocks in medicinal chemistry and materials science. The precise arrangement of the bromo, ethylsulfanyl, and carboxylic acid functionalities on the benzene ring dictates the molecule's physicochemical properties, reactivity, and biological activity. Therefore, rigorous structural confirmation is a critical step following synthesis to ensure the compound's identity and purity. This guide will use this molecule as a case study to compare and contrast the utility of NMR and X-ray crystallography, two powerful yet fundamentally different analytical techniques.

The Power of Complementary Techniques

NMR spectroscopy and X-ray crystallography provide different yet complementary views of a molecule's structure.[1] NMR offers detailed insights into the molecule's structure in solution, reflecting its state under conditions that can mimic physiological environments.[2] In contrast, X-ray crystallography provides a precise and unambiguous atomic-level map of the molecule in its solid, crystalline state.[3] The synergy of these two techniques offers a comprehensive and robust validation of a molecule's structure, a crucial aspect of regulatory submissions and intellectual property protection.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Environment

NMR spectroscopy is a non-destructive technique that probes the magnetic properties of atomic nuclei to elucidate the structure of a molecule.[4] By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, one can deduce the connectivity of atoms and gain insights into the molecule's conformation in solution.

Predicted NMR Spectral Data for 2-Bromo-5-(ethylsulfanyl)benzoic Acid

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for 2-Bromo-5-(ethylsulfanyl)benzoic Acid

¹H NMR (Proton) Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
-COOH~11-13Singlet (broad)1HCarboxylic acid proton
Ar-H~7.9Doublet1HProton ortho to -COOH
Ar-H~7.5Doublet of doublets1HProton meta to -COOH and ortho to -Br
Ar-H~7.3Doublet1HProton ortho to -Br
-S-CH₂-CH₃~2.9Quartet2HMethylene protons of ethyl group
-S-CH₂-CH₃~1.3Triplet3HMethyl protons of ethyl group
¹³C NMR (Carbon) Predicted Chemical Shift (δ, ppm) Assignment
-C=O~170Carboxylic acid carbon
Ar-C~140Carbon bearing the -S-ethyl group
Ar-C~135Carbon bearing the -COOH group
Ar-CH~132Aromatic CH
Ar-CH~130Aromatic CH
Ar-CH~128Aromatic CH
Ar-C~120Carbon bearing the -Br group
-S-CH₂-CH₃~28Methylene carbon of ethyl group
-S-CH₂-CH₃~15Methyl carbon of ethyl group
Experimental Protocol for NMR Analysis

Sample Preparation

  • Quantity: For a standard 5 mm NMR tube, dissolve 5-10 mg of the synthesized 2-Bromo-5-(ethylsulfanyl)benzoic acid derivative for ¹H NMR, and 20-50 mg for ¹³C NMR.[4]

  • Solvent: Use 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of the acidic proton.

Data Acquisition

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This technique simplifies the spectrum by removing the splitting caused by attached protons, resulting in a single peak for each unique carbon atom.[8]

  • 2D NMR (Optional but Recommended): Techniques like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively assign proton and carbon signals by identifying correlations between them.

Graphviz Diagram: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Compound Synthesized Compound NMR_Tube NMR Tube Compound->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer H1_NMR ¹H NMR Spectrometer->H1_NMR C13_NMR ¹³C NMR Spectrometer->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC) Spectrometer->TwoD_NMR Processing Fourier Transform & Phasing H1_NMR->Processing C13_NMR->Processing TwoD_NMR->Processing Analysis Integration, Peak Picking, & Coupling Analysis Processing->Analysis Structure_Elucidation Structure Elucidation Analysis->Structure_Elucidation

Caption: Workflow for NMR-based structural elucidation.

Single-Crystal X-ray Crystallography: The Definitive Structure

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[3] By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed electron density map can be generated, from which the atomic positions, bond lengths, bond angles, and overall molecular conformation can be determined with high precision.

Expected Crystallographic Data for 2-Bromo-5-(ethylsulfanyl)benzoic Acid Derivatives

Obtaining high-quality single crystals is a prerequisite for this technique. For many benzoic acid derivatives, molecules often form centrosymmetric dimers in the solid state through hydrogen bonding between their carboxylic acid groups.[9]

Table 2: Representative Crystallographic Parameters for a Substituted Benzoic Acid

Parameter Typical Value/Description Information Provided
Crystal SystemMonoclinic or OrthorhombicThe basic symmetry of the crystal lattice.
Space Groupe.g., P2₁/cThe symmetry elements within the unit cell.
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)The size and shape of the repeating unit of the crystal.
Z2 or 4The number of molecules in the unit cell.
R-factor< 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Key Bond Lengths (Å)C-Br, C-S, C=O, C-OPrecise measurements of interatomic distances.
Key Bond Angles (°)Angles around the benzene ring and substituentsPrecise measurements of the angles between atoms.
Torsion Angles (°)e.g., defining the orientation of the -COOH groupDescribes the conformation of the molecule.
Experimental Protocol for Single-Crystal X-ray Diffraction

Crystal Growth

  • Method Selection: The slow evaporation of a solvent is a common and effective method for growing single crystals of organic molecules.

  • Solvent Choice: Select a solvent or a mixture of solvents in which the compound has moderate solubility.

  • Procedure: Prepare a nearly saturated solution of the compound in a clean vial. Loosely cap the vial or cover it with parafilm perforated with a few small holes to allow for slow evaporation of the solvent over several days to weeks.

Data Collection and Structure Solution

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (often to 100 K) to minimize thermal vibrations and then rotated in a beam of monochromatic X-rays. The diffracted X-rays are detected, and a series of diffraction images are collected.

  • Data Processing: The collected images are processed to determine the unit cell parameters and the intensities of the diffraction spots.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods, which provides an initial model of the atomic positions. This model is then refined to best fit the experimental data, resulting in a final, precise three-dimensional structure.

Graphviz Diagram: X-ray Crystallography Experimental Workflow

XRay_Workflow cluster_crystal Crystal Growth cluster_data_coll Data Collection cluster_structure_sol Structure Solution & Refinement Compound_Sol Saturated Solution Evaporation Slow Evaporation Compound_Sol->Evaporation Single_Crystal Single Crystal Evaporation->Single_Crystal Mounting Mount Crystal Single_Crystal->Mounting Diffractometer X-ray Diffractometer Mounting->Diffractometer Diff_Images Diffraction Images Diffractometer->Diff_Images Processing Data Processing (Indexing, Integration) Diff_Images->Processing Solution Structure Solution (Direct Methods) Processing->Solution Refinement Model Refinement Solution->Refinement Final_Structure Final 3D Structure Refinement->Final_Structure

Caption: Workflow for X-ray crystallography-based structure determination.

Comparative Analysis: NMR vs. X-ray Crystallography

Feature NMR Spectroscopy X-ray Crystallography
Sample State Solution (liquid)Solid (single crystal)
Primary Information Connectivity, chemical environment, solution-state conformation, molecular dynamics.[2]Precise 3D atomic coordinates, bond lengths, bond angles, solid-state conformation, crystal packing.[3]
Key Advantage Provides data in a biologically relevant state (solution); non-destructive.Provides an unambiguous and highly precise structural model.[3]
Key Limitation Structure is an average of conformations in solution; interpretation can be complex for large molecules.Requires high-quality single crystals, which can be challenging to grow; provides a static picture of the molecule.
Ambiguity Can sometimes be ambiguous for complex stereochemistry without extensive 2D NMR experiments.Unambiguous determination of absolute stereochemistry (with appropriate data).

Conclusion: A Synergistic Approach to Structural Validation

Both NMR spectroscopy and X-ray crystallography are indispensable tools in the arsenal of the modern chemist. For the structural validation of novel compounds like 2-Bromo-5-(ethylsulfanyl)benzoic acid derivatives, they offer complementary and confirmatory evidence. NMR provides the essential blueprint of atomic connectivity and solution-state behavior, which is often the first line of structural proof. X-ray crystallography then delivers the definitive, high-resolution three-dimensional structure, leaving no doubt as to the atomic arrangement in the solid state. The judicious application of both techniques, as outlined in this guide, ensures the scientific rigor required for publication, patenting, and progression of compounds through the drug development pipeline.

References

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  • ResearchGate. (2017). The crystal structure of Benzoic Acid: A redetermination with X-rays at room temperature; a summary of neutron-diffraction work at temperatures down to 5 K. Retrieved from [Link]

  • YouTube. (2021). Interpreting Aromatic NMR Signals. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis... Retrieved from [Link]

  • Wikipedia. (n.d.). Organosulfur chemistry. Retrieved from [Link]

  • Materials Project. (n.d.). mp-77: S (Orthorhombic, Fddd, 70). Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Chemakhilam. (2022). 13C-NMR Spectroscopy- Theory-Number of Signals-Chemical Shift values. YouTube. Retrieved from [Link]

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A Comparative Guide to the Reactivity of Ortho vs. Para Bromobenzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in organic synthesis and drug development, the choice between positional isomers is not trivial; it is a decision that dictates reaction feasibility, yield, and purity. 2-Bromobenzoic acid (ortho) and 4-bromobenzoic acid (para) are two such isomers whose reactivities, while governed by the same constituent functional groups, diverge significantly. This guide provides an in-depth, objective comparison of their chemical behavior, supported by theoretical principles and practical experimental frameworks, to inform rational synthetic design.

Theoretical Framework: Unpacking the "Ortho Effect" and Electronic Influences

The reactivity of a substituted benzene ring is a nuanced interplay of steric and electronic factors. In the bromobenzoic acids, we must consider the inductive and resonance effects of both the bromine atom and the carboxylic acid group.

  • Carboxylic Acid Group (-COOH): This group is strongly electron-withdrawing through both induction (-I) and resonance (-R), deactivating the aromatic ring towards electrophilic attack and directing incoming electrophiles to the meta position.

  • Bromine Atom (-Br): As a halogen, bromine is electron-withdrawing through induction (-I) but electron-donating through resonance (+R) due to its lone pairs. Overall, it deactivates the ring but directs incoming electrophiles to the ortho and para positions.

The critical difference between the two isomers arises from the proximity of the two groups in the ortho-isomer, a phenomenon known as the "ortho effect" . This is primarily a steric interaction where the bulky bromine atom crowds the carboxylic acid group, forcing it to twist out of the plane of the benzene ring.[1][2] This loss of planarity has profound consequences, most notably by inhibiting the resonance between the carboxyl group and the aromatic ring.[2]

Caption: Steric Inhibition of Resonance in o-Bromobenzoic Acid.

Comparative Analysis of Chemical Reactivity

The structural differences outlined above manifest in distinct chemical behaviors, which are critical for synthetic planning.

Acidity (pKa)

The most direct consequence of the ortho effect is on the acidity of the carboxylic acid. In its conjugate base form (carboxylate), the negative charge is stabilized by resonance. By forcing the carboxyl group out of plane, the ortho-bromine atom inhibits resonance stabilization of the neutral acid molecule, thereby increasing the acidity of the proton relative to the para isomer.[1] The para isomer's acidity is slightly increased relative to benzoic acid due to the electron-withdrawing inductive effect of bromine.[3]

Property2-Bromobenzoic Acid (ortho)4-Bromobenzoic Acid (para)Benzoic Acid (Reference)
pKa (at 25°C) 2.84[1]3.97[4]4.20
Relative Acidity StrongestIntermediateWeakest
Reactions at the Carboxyl Group: Esterification

Reactions that require a nucleophile to attack the carbonyl carbon of the carboxylic acid, such as Fischer esterification, are highly sensitive to steric hindrance.

  • Ortho-isomer: The bulky bromine atom physically obstructs the incoming nucleophile (e.g., an alcohol), significantly slowing down the rate of esterification. Specialized, often harsher, methods may be required to achieve acceptable yields for these sterically hindered acids.[5][6]

  • Para-isomer: The carboxyl group is unhindered, allowing for standard reaction kinetics and conditions. It behaves similarly to unsubstituted benzoic acid in these transformations.

This dramatic difference in reaction rates provides a clear example of how positional isomerism dictates synthetic strategy. A simple esterification that is trivial for the para isomer can become a significant challenge for the ortho isomer.

Electrophilic Aromatic Substitution (EAS)

In EAS, the scenario is more complex as the directing effects of the two substituents are in opposition.

  • Ortho-isomer: The -COOH group directs meta (to positions 3 and 5), while the -Br group directs ortho and para (to positions 3 and 6). Position 3 is favored by both, but the overall deactivated ring and steric crowding can lead to sluggish reactions and a mixture of products.

  • Para-isomer: The -COOH group directs meta (to positions 2 and 6), and the -Br group directs ortho (to positions 2 and 6). Here, the directing effects are synergistic, pointing to the same positions. Reactivity will still be low due to the deactivating nature of both groups, but the regiochemical outcome is more predictable than with the ortho isomer.

Nucleophilic Aromatic Substitution (SNAr)

For SNAr to occur, the aromatic ring must be activated by strong electron-withdrawing groups positioned ortho or para to a good leaving group (in this case, the bromine atom).

  • Ortho-isomer: The activating -COOH group is ortho to the bromine leaving group. This positioning allows for stabilization of the negatively charged Meisenheimer complex intermediate, but the inductive stabilization is more significant here.

  • Para-isomer: The activating -COOH group is para to the bromine. This is the ideal orientation for SNAr, as the negative charge of the Meisenheimer intermediate can be delocalized onto the carboxyl group through resonance, providing substantial stabilization and facilitating the reaction. The rate of SNAr is generally higher for the para isomer compared to the ortho isomer when resonance stabilization is the dominant factor.

Experimental Protocol: Comparative Fischer Esterification

This protocol is designed to qualitatively and quantitatively assess the profound difference in esterification reactivity. The causality behind this design is to maintain identical conditions for both isomers, ensuring that any observed difference in reaction rate is attributable solely to their structural differences.

Objective: To compare the rate of methyl ester formation from ortho- and para-bromobenzoic acid under identical Fischer esterification conditions.

Materials:

  • 2-Bromobenzoic Acid

  • 4-Bromobenzoic Acid

  • Methanol (Anhydrous)

  • Sulfuric Acid (Concentrated, 98%)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Ethyl Acetate

  • TLC plates (Silica gel 60 F254)

  • Developing solvent (e.g., 4:1 Hexanes:Ethyl Acetate)

Experimental Workflow Diagram

G start Start: Prepare Two Parallel Reaction Setups setup To each flask: - 1.0 mmol acid (ortho or para) - 10 mL Methanol - 0.1 mL conc. H2SO4 start->setup reflux Heat to Reflux (65°C) Start Timer (t=0) setup->reflux sampling Take Aliquots at t = 30, 60, 120, 240 min reflux->sampling analysis Spot aliquot directly on TLC plate Analyze alongside starting material standards sampling->analysis workup After final timepoint: Cool, neutralize with NaHCO3, Extract with Ethyl Acetate sampling->workup Final Timepoint analysis->reflux Continue Reflux end Compare TLC spots or GC peak areas to determine relative conversion rates workup->end

Caption: Workflow for Comparative Esterification Analysis.

Step-by-Step Procedure:

  • Reaction Setup: Prepare two identical round-bottom flasks equipped with reflux condensers. To Flask A, add 2-bromobenzoic acid (1.0 mmol). To Flask B, add 4-bromobenzoic acid (1.0 mmol).

  • Reagent Addition: To each flask, add 10 mL of anhydrous methanol followed by the slow, careful addition of 0.1 mL of concentrated sulfuric acid. The acid catalyst is essential to protonate the carbonyl oxygen, making it more electrophilic for attack by the methanol.

  • Heating and Monitoring: Place both flasks in a preheated oil bath at 65°C and begin stirring. Start a timer. At specified intervals (e.g., 30, 60, 120, 240 minutes), use a capillary tube to withdraw a small aliquot from each reaction mixture and spot it onto a TLC plate.

  • TLC Analysis: On the same TLC plate, spot the pure starting ortho- and para-acids as references. Develop the plate in a suitable solvent system (e.g., 4:1 Hexanes:Ethyl Acetate). Visualize under UV light. The product ester will have a higher Rf value than the starting carboxylic acid. The intensity of the product spot relative to the starting material spot provides a visual, semi-quantitative measure of reaction progress.

  • Validation (Optional): For a quantitative analysis, the aliquots can be quenched, extracted, and analyzed by Gas Chromatography (GC) to determine the precise ratio of reactant to product at each time point.

  • Expected Outcome: The TLC analysis for Flask B (para-isomer) will show a rapid appearance and intensification of the product spot. In contrast, Flask A (ortho-isomer) will show very little, if any, product formation even after several hours, graphically demonstrating the power of steric hindrance.

Conclusion

The positional isomerism of ortho- and para-bromobenzoic acids provides a classic and compelling case study in the principles of chemical reactivity.

  • 2-Bromobenzoic Acid (ortho): Its reactivity is dominated by the ortho effect . It is a significantly stronger acid but is sterically hindered, making reactions at the carboxyl group, like esterification, exceptionally difficult.

  • 4-Bromobenzoic Acid (para): Its reactivity is governed by conventional electronic effects. It is a moderately strong acid with an accessible carboxyl group, behaving predictably in esterification. It is well-suited for SNAr reactions due to the optimal positioning of the activating and leaving groups.

For the synthetic chemist, this comparison underscores a fundamental principle: a molecule is more than the sum of its functional groups. The spatial arrangement of these groups is a critical determinant of reactivity, and a thorough understanding of these steric and electronic interactions is essential for the successful design and execution of complex synthetic routes.

References

  • ChemBK. (n.d.). P-Bromobenzoic acid. Retrieved from [Link]

  • Hess, A. (2018). Synthesis of Oxadiazoles and Examination of Steric Effects in a Cyclodehydration Reaction. Digital Commons @ Otterbein. Retrieved from [Link]

  • Wikipedia. (2023). Ortho effect. Retrieved from [Link]

  • Newman, M. S. (1941). A New Method for the Esterification of Certain Sterically Hindered Acids. Journal of the American Chemical Society, 63(9), 2431–2434.
  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Griffen, J. A., et al. (2015). Expanding the chiral pool: oxidation of meta-bromobenzoic acid by R. eutrophus B9 allows access to new reaction manifolds. Organic & Biomolecular Chemistry, 13(34), 9012-9021. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ortho, Para, Meta. Retrieved from [Link]

  • Chen, H., et al. (2022). Discrimination and quantitation of halobenzoic acid positional isomers upon Th(IV) coordination by mass spectrometry. Chemical Communications, 58(16), 2639-2642. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11456, 3-Bromobenzoic acid. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

  • Quora. (2022). What is the order of ortho, para and meta products for steric hinderance? Retrieved from [Link]

  • Quora. (2017). Which is more acidic between benzoic acid and p-bromobenzoic acid, and why? Retrieved from [Link]

  • Merck Index. (n.d.). p-Bromobenzoic Acid. Retrieved from [Link]

  • Patouossa, I., et al. (2021). Comparative Theoretical Studies of the Reactivity and Stability of Selected Groups of Isomers with Carbon-Oxygen and Carbon-Nitrogen Bonds.
  • Pihlaja, K., et al. (2000). Kinetic Study of Hydrolysis of Benzoates. Part XXV. Ortho Substituent Effect in Alkaline Hydrolysis of Phenyl Esters of Substituted Benzoic Acids in Water. ResearchGate. Retrieved from [Link]

  • Chad's Prep. (2021). 18.3 Ortho-Para Directors vs Meta Directors in EAS Reactions. Retrieved from [Link]

  • Bevan, C. W., et al. (1977). The ortho:para ratio in aromatic nucleophilic substitution. Part I. Journal of the Chemical Society, Perkin Transactions 2, (6), 768-771. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 2-Bromo-5-(ethylsulfanyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The Orthogonal Approach: A Mandate for Confidence

Relying on a single analytical technique for purity determination is a significant scientific risk. A co-eluting impurity in HPLC might be invisible, or an impurity without a chromophore might be missed by UV detection. The orthogonal approach, using techniques with fundamentally different separation or detection principles, mitigates these risks. For 2-Bromo-5-(ethylsulfanyl)benzoic acid, we leverage the structural elucidation power of NMR, the exact mass confirmation of MS, and the separative prowess of HPLC. This combination ensures that what we identify as a single, pure substance is confirmed from multiple, independent perspectives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural identification of organic compounds.[1] It provides detailed information about the chemical environment of each nucleus (specifically ¹H and ¹³C), effectively creating a structural fingerprint of the molecule. For purity assessment, its strength lies in its ability to detect and quantify impurities that possess NMR-active nuclei, often without the need for a reference standard of the impurity itself.[2]

Causality of Application

For 2-Bromo-5-(ethylsulfanyl)benzoic acid, ¹H NMR is exceptionally informative. We expect to see distinct signals corresponding to every proton in the molecule. The aromatic region should display a specific splitting pattern for the three protons on the benzene ring. The ethyl group will manifest as a characteristic quartet and triplet. Finally, the carboxylic acid proton will appear as a broad singlet significantly downfield, typically above 10 ppm.[3][4][5] The absence of extraneous peaks is a strong indicator of purity, while the precise integration of these signals, corresponding to the proton count in each environment, provides quantitative confirmation. ¹³C NMR complements this by confirming the number of unique carbon environments, including the characteristic carbonyl carbon of the carboxylic acid.[6]

Experimental Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized 2-Bromo-5-(ethylsulfanyl)benzoic acid for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆.[7] The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Internal Standard: For quantitative NMR (qNMR), add a precisely weighed amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone) whose signals do not overlap with the analyte signals.

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H spectrum using a 400 MHz (or higher) spectrometer. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time for accurate integration in quantitative analysis.

  • ¹³C NMR Acquisition: Following ¹H acquisition, acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon atom, simplifying the spectrum and confirming the carbon skeleton.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm). Integrate all signals and normalize them to a known proton signal.

Data Presentation: Expected NMR Chemical Shifts
Assignment ¹H Chemical Shift (δ, ppm) Expected Multiplicity Integration ¹³C Chemical Shift (δ, ppm)
Carboxylic Acid (-COOH)~11-13Broad Singlet1H~165-170
Aromatic CH (position 6)~8.1-8.3Doublet1H~135-140
Aromatic CH (position 4)~7.6-7.8Doublet of Doublets1H~130-135
Aromatic CH (position 3)~7.4-7.6Doublet1H~125-130
Methylene (-S-CH₂ -CH₃)~3.0-3.2Quartet2H~25-30
Methyl (-S-CH₂-CH₃ )~1.3-1.5Triplet3H~14-16
Quaternary Ar-C -Br---~115-120
Quaternary Ar-C -S---~140-145
Quaternary Ar-C -COOH---~130-135

Note: Predicted shifts are estimates. Actual values may vary based on solvent and concentration.

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound (& Internal Standard) B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Acquire ¹H Spectrum C->D E Acquire ¹³C Spectrum D->E F Fourier Transform & Phasing E->F G Baseline Correction & Calibration F->G H Integration & Peak Assignment G->H I Purity Calculation (qNMR) H->I J Confirm Structure & Purity >95% I->J Final Purity Report

Caption: Workflow for purity confirmation by NMR spectroscopy.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry is an essential technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing a direct measurement of a compound's molecular weight.[1][8] Its high sensitivity makes it excellent for detecting trace-level impurities that might have different molecular weights than the target compound.

Causality of Application

The molecular formula of 2-Bromo-5-(ethylsulfanyl)benzoic acid is C₉H₉BrO₂S. The key diagnostic feature in its mass spectrum is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[9] Therefore, any ion containing a single bromine atom will appear as a pair of peaks (M and M+2) with an almost equal intensity ratio.[9] Observing this distinct pattern at the correct molecular weight for our target compound provides definitive evidence of its elemental composition and confirms the presence of one bromine atom.

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the synthesized compound (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source. ESI is a soft ionization technique ideal for polar molecules like carboxylic acids, minimizing fragmentation and maximizing the abundance of the molecular ion.[7]

  • Ionization Mode: Analyze the sample in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to ensure the highest probability of detecting the molecular ion. For carboxylic acids, negative mode is often more sensitive.[7]

  • Data Analysis: Examine the resulting mass spectrum for the molecular ion cluster. Calculate the theoretical exact mass of the compound and compare it with the observed m/z value. A high-resolution mass spectrometer (HRMS) like a TOF or Orbitrap analyzer can confirm the mass to within a few parts per million (ppm), further validating the molecular formula.[8]

Data Presentation: Expected Mass Spectrometry Data
Ion Molecular Formula Calculated Exact Mass (m/z) Expected Isotope Pattern (M : M+2)
[M-H]⁻C₉H₈⁷⁹BrO₂S⁻274.9434~1:1
[M-H]⁻C₉H₈⁸¹BrO₂S⁻276.9413~1:1
[M+H]⁺C₉H₁₀⁷⁹BrO₂S⁺276.9586~1:1
[M+H]⁺C₉H₁₀⁸¹BrO₂S⁺278.9566~1:1
Visualization: Mass Spectrometry Analysis Workflow

MS_Workflow A Prepare Dilute Sample Solution (e.g., 0.1 mg/mL) B Inject into LC-MS System (ESI Source) A->B C Acquire Data (Positive & Negative Modes) B->C D Process Spectrum C->D E Identify Molecular Ion Peak [M] D->E F Analyze Isotope Pattern (M vs M+2) E->F G Confirm Match with Theoretical Mass F->G H Molecular Weight & Bromine Presence Confirmed G->H

Caption: Workflow for molecular weight confirmation by MS.

High-Performance Liquid Chromatography (HPLC): The Separation Standard

HPLC is the gold standard for determining the purity of organic compounds by separating them from potential impurities.[8][10] Purity is typically expressed as the area percentage of the main analyte peak relative to the total area of all peaks in the chromatogram.

Causality of Application

A reversed-phase HPLC method, using a nonpolar stationary phase (like C18) and a polar mobile phase, is ideal for separating benzoic acid derivatives.[11] By running a gradient elution—gradually increasing the organic solvent concentration in the mobile phase—we can effectively separate our target compound from both more polar and less polar impurities. UV detection is highly suitable as the benzene ring in 2-Bromo-5-(ethylsulfanyl)benzoic acid possesses a strong chromophore. A single, sharp, and symmetrical peak in the chromatogram is a strong indication of a pure sample.[12]

Experimental Protocol: Reversed-Phase HPLC
  • Sample Preparation: Prepare a sample solution of known concentration (e.g., 1 mg/mL) in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter to remove particulates.

  • HPLC System & Column:

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[12]

    • Mobile Phase A: 0.1% Formic Acid in Water. (Using formic acid improves peak shape and is MS-compatible).[13]

    • Mobile Phase B: Acetonitrile.

    • Detector: UV-Vis detector set to an appropriate wavelength (e.g., 254 nm).

  • Gradient Elution:

    • Flow Rate: 1.0 mL/min.

    • Gradient Program: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent of the main peak corresponding to 2-Bromo-5-(ethylsulfanyl)benzoic acid. For regulatory filings, a purity level of >95% is typically required.[2]

Data Presentation: Comparative HPLC Data
Sample ID Retention Time (min) Peak Area (%) Purity Assessment
Synthesized Compound 12.599.8%High Purity
Hypothetical Impure Sample 9.2 (Impurity 1)2.1%Fails Purity Spec
12.5 (Main Compound)97.4%
14.1 (Impurity 2)0.5%
Visualization: HPLC Purity Assessment Workflow

HPLC_Workflow A Prepare & Filter Sample Solution B Set up HPLC (C18 Column, Gradient) A->B C Inject Sample B->C D Run Gradient & Detect (UV) C->D E Process Chromatogram D->E F Integrate All Peaks E->F G Calculate Area % of Main Peak F->G H Purity >95% ? G->H I Pass H->I Yes J Fail (Repurify) H->J No

Sources

Publish Comparison Guide: Structure-Activity Relationship (SAR) of 2-Bromo-5-(ethylsulfanyl)benzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive, comparative analysis of 2-Bromo-5-(ethylsulfanyl)benzoic acid and its analogs, structured for researchers in medicinal chemistry and drug discovery.

Executive Summary & Scaffold Utility

2-Bromo-5-(ethylsulfanyl)benzoic acid is a versatile bi-functional building block used primarily in the synthesis of SGLT2 inhibitors (gliflozins), PPAR agonists , and non-steroidal anti-inflammatory drugs (NSAIDs) . Its utility stems from its unique substitution pattern:

  • C1 (Carboxylic Acid): Serves as a handle for ester/amide formation or bioisosteric replacement (e.g., tetrazole).

  • C2 (Bromine): A "privileged" position for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille) to attach biaryl pharmacophores.

  • C5 (Ethylsulfanyl / -SEt): A lipophilic, oxidizable tail that probes hydrophobic pockets in target proteins (e.g., the distal binding pocket of SGLT2).

This guide compares the 5-ethylsulfanyl analog against the industry-standard 5-methoxy (Dapagliflozin intermediate) and 5-chloro (Empagliflozin intermediate) analogs to assist in lead optimization.

Comparative Analysis: The "5-Position" Variable

In SGLT2 inhibitors and related metabolic drugs, the substituent at the 5-position of the proximal phenyl ring dictates metabolic stability , lipophilicity , and selectivity .

Head-to-Head Performance Matrix
Feature5-Ethylsulfanyl (-SEt) 5-Methoxy (-OMe) 5-Chloro (-Cl) 5-Ethyl (-Et)
Primary Application Novel SGLT2 / PPAR Dual AgonistsDapagliflozin / Urolithin AEmpagliflozinTofogliflozin (Distal ring)
Lipophilicity (cLogP) High (~3.6) Moderate (~2.5)Moderate-High (~3.1)High (~3.4)
Electronic Effect (

)
0.00 (Donor/Acceptor) -0.27 (Strong Donor)+0.23 (Withdrawing)-0.15 (Weak Donor)
Metabolic Liability High (S-Oxidation) High (O-Dealkylation)Low (Stable) Low (Benzylic hydroxylation)
Active Metabolites? Yes (Sulfoxide/Sulfone) No (Phenol is usually inactive)NoNo
Binding Interaction Hydrophobic + Van der WaalsH-Bond AcceptorHalogen Bond / HydrophobicHydrophobic
Critical Insight: The "Thio-Switch"

The -SEt group is unique because it acts as a "metabolic switch."

  • Pro-drug Potential: The parent thioether is highly lipophilic, aiding membrane permeability.

  • In Vivo Activation: CYP450 enzymes rapidly oxidize the thioether to a sulfoxide (-S(=O)Et) or sulfone (-SO2Et) .

  • Pharmacology: These oxidized metabolites become strong Hydrogen Bond Acceptors , potentially altering the drug's potency and selectivity profile in vivo compared to in vitro assays.

Recommendation: Use the 5-ethylsulfanyl analog when your target requires deep hydrophobic penetration initially, but can tolerate (or benefit from) a polarity shift post-metabolism. Use 5-chloro for strictly static, metabolically stable leads.

Structure-Activity Relationship (SAR) Deep Dive

The SAR of this scaffold is defined by the interplay between the C2-Biaryl Linkage and the C5-Tail .

Mechanism of Action: SGLT2 Inhibition Model

The following diagram illustrates how the scaffold fits into the SGLT2 inhibition pathway, specifically blocking glucose reabsorption in the renal proximal tubule.

SGLT2_Pathway Glomerulus Glomerular Filtrate (Glucose + Na+) SGLT2 SGLT2 Transporter (Proximal Tubule S1) Glomerulus->SGLT2 Enters Tubule Reabsorption Glucose Reabsorption (To Blood) SGLT2->Reabsorption Normal Function Excretion Urinary Glucose Excretion (Caloric Loss) SGLT2->Excretion Inhibited State Inhibitor 2-Bromo-5-(SEt) Analog (Gliflozin Scaffold) Inhibitor->SGLT2 Blocks (IC50 < 10nM)

Figure 1: Mechanism of Action for SGLT2 inhibitors derived from the 2-bromo-5-substituted benzoic acid scaffold.

SAR Optimization Rules
  • The C2-Linker (Bromine Replacement):

    • Requirement: Must be a C-Glucoside (for metabolic stability against glucosidases) or a N-linked bioisostere.

    • Protocol: The C2-Br is the site of Suzuki-Miyaura coupling .

    • Trend: Direct C-C bond > O-linker > S-linker for SGLT2 potency.

  • The C5-Tail (Ethylsulfanyl):

    • Steric Limit: The binding pocket tolerates up to a propyl chain. Ethyl is optimal for balancing potency vs. steric clash.

    • Bioisostere: Replacing -SEt with -OEt (Ethoxy) usually retains potency but lowers lipophilicity. Replacing with -SMe (Methylthio) reduces hydrophobic contact area, often increasing IC50 (lower potency).

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating steps (e.g., TLC monitoring, distinct color changes).

Protocol A: Synthesis of 2-Bromo-5-(ethylsulfanyl)benzoic Acid

Rationale: Direct bromination of 3-(ethylsulfanyl)benzoic acid is the most atom-economical route, leveraging the ortho-directing power of the thioether to position the bromine at C6 (which becomes C2 upon renumbering).

Reagents:

  • 3-(Ethylsulfanyl)benzoic acid (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Acetonitrile (Solvent)

  • Catalytic H2SO4 or Iron(III) bromide

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of 3-(ethylsulfanyl)benzoic acid in 50 mL Acetonitrile.

  • Activation: Add 5 mol% H2SO4. Cool to 0°C.

  • Bromination: Add NBS portion-wise over 30 minutes. Checkpoint: Solution will turn initially orange/red then fade to pale yellow as NBS is consumed.

  • Reaction: Stir at Room Temperature for 4 hours. Monitor via TLC (Mobile Phase: 5% MeOH in DCM). Product Rf will be slightly higher than starting material due to Br lipophilicity.

  • Quench: Pour into ice water (100 mL).

  • Isolation: Filter the white precipitate. Recrystallize from Ethanol/Water.

Protocol B: SGLT2 Glucose Uptake Assay (Cell-Based)

Rationale: Measures the functional inhibition of glucose transport in CHO cells overexpressing human SGLT2.

  • Cell Seeding: CHO-hSGLT2 cells seeded at 30,000 cells/well in 96-well plates.

  • Compound Treatment: Incubate cells with the 2-Bromo-5-(SEt) analog (0.1 nM – 10 µM) for 30 mins in Na+-free buffer (control) and Na+-containing buffer.

  • Uptake: Add [14C]-Methyl-α-D-glucopyranoside (AMG). Incubate 1 hour.

  • Lysis & Counting: Wash cells 3x with ice-cold PBS. Lyse with 0.1M NaOH. Measure radioactivity via Liquid Scintillation Counting (LSC).

  • Data Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

Synthetic Workflow Visualization

The following diagram outlines the conversion of the scaffold into a bioactive SGLT2 inhibitor.

Synthesis_Workflow Start Start: 3-(Ethylsulfanyl)benzoic acid Step1 Step 1: Bromination (NBS) Yields: 2-Bromo-5-(ethylsulfanyl)benzoic acid Start->Step1 Regioselective Br Step2 Step 2: Esterification (MeOH/H+) Protects Carboxylic Acid Step1->Step2 Protection Step3 Step 3: Suzuki Coupling (Ar-B(OH)2 + Pd Catalyst) Attaches Distal Ring Step2->Step3 C-C Bond Formation Step4 Step 4: Glycosylation (Gluconolactone + R-Li) Step3->Step4 Scaffold Assembly Final Final Drug Candidate (SGLT2 Inhibitor) Step4->Final Deprotection

Figure 2: Synthetic route from raw material to bioactive gliflozin analog.

References

  • Grempler, R., et al. (2012). "Empagliflozin, a novel selective sodium glucose cotransporter-2 (SGLT2) inhibitor: characterization and comparison with other SGLT2 inhibitors." Diabetes, Obesity and Metabolism.[1]

  • Meng, W., et al. (2008). "Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry.

  • PubChem. "2-bromo-5-(ethylsulfonyl)benzoic acid (Compound Summary)." National Library of Medicine.

  • Nomura, S., et al. (2010). "Discovery of Canagliflozin, a novel C-glucoside with thiophene ring, as sodium-dependent glucose cotransporter 2 inhibitor for the treatment of type 2 diabetes mellitus." Journal of Medicinal Chemistry.

  • Sigma-Aldrich. "2-Bromo-5-methoxybenzoic acid Product Specification." Merck KGaA.

Sources

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Retrosynthesis Analysis

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